molecular formula C16H12BrNO B2743709 3-Benzyl-6-bromo-1H-quinolin-2-one

3-Benzyl-6-bromo-1H-quinolin-2-one

货号: B2743709
分子量: 314.18 g/mol
InChI 键: NYAOVIBBTKTYMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Benzyl-6-bromo-1H-quinolin-2-one is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-benzyl-6-bromo-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAOVIBBTKTYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the quinolin-2-one derivative, 3-Benzyl-6-bromo-1H-quinolin-2-one. Quinolin-2-one scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Physicochemical Properties

A thorough analysis of available data provides the following physicochemical properties for this compound. The limited availability of experimental data for some properties necessitates the inclusion of predicted values, which are clearly denoted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 924633-09-0[1][2][3][4][5]
Molecular Formula C₁₆H₁₂BrNO[1][2]
Molecular Weight 314.18 g/mol [1][2][4]
Appearance Solid (predicted)[6]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis and Characterization

While a direct experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, its synthesis can be inferred from the preparation of its closely related precursors, 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline. The target compound is a likely intermediate in the synthesis of these molecules.

Inferred Synthetic Pathway

The synthesis likely proceeds through a multi-step reaction sequence. A plausible pathway involves the cyclization of a substituted aniline derivative, followed by functional group interconversions. The key step to obtain the desired quinolin-2-one is the hydrolysis of the 2-chloro or 2-methoxy derivative.

Below is a diagram illustrating a potential synthetic workflow.

SynthesisWorkflow SubstitutedAniline Substituted Aniline Cyclization Cyclization Reaction SubstitutedAniline->Cyclization ChloroQuinoline 3-Benzyl-6-bromo-2-chloroquinoline Cyclization->ChloroQuinoline Hydrolysis Hydrolysis ChloroQuinoline->Hydrolysis Methoxylation Methoxylation ChloroQuinoline->Methoxylation Quinolinone This compound MethoxyQuinoline 3-Benzyl-6-bromo-2-methoxyquinoline Hydrolysis->Quinolinone Methoxylation->MethoxyQuinoline

A potential synthetic workflow for this compound.
Experimental Protocols

Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline (Precursor)

A detailed protocol for the synthesis of the chloro-precursor is described in patent CN102850269A.[7] The process involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with phosphorus oxychloride.

Conversion to this compound

The hydrolysis of the 2-chloroquinoline derivative to the desired quinolin-2-one is a standard transformation in quinoline chemistry. This can typically be achieved by heating the chloro derivative in an acidic aqueous solution (e.g., hydrochloric acid).

Characterization

The characterization of this compound would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence of the benzyl and quinolinone moieties and the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch of the quinolin-2-one ring.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the quinolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities.[8][9][10] Derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.

Research into structurally related quinolin-2-one derivatives suggests potential interactions with several key signaling pathways implicated in disease:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Substituted quinolin-2-ones have been investigated as inhibitors of this pathway.[11]

  • Receptor Tyrosine Kinases (RTKs): Quinoline derivatives have been shown to inhibit various RTKs, which are crucial for cell signaling and are often overexpressed or mutated in cancer.

  • Heat Shock Proteins (Hsp90): Some 3-substituted quinolin-2-one derivatives have been evaluated as inhibitors of Hsp90, a chaperone protein that is essential for the stability and function of many oncoproteins.[12]

The following diagram illustrates the potential interaction of quinolin-2-one derivatives with these signaling pathways.

SignalingPathways cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Hsp90 Hsp90 ClientProteins Client Oncoproteins Hsp90->ClientProteins Quinolinone This compound (and derivatives) Quinolinone->RTK Inhibition Quinolinone->PI3K Inhibition Quinolinone->Hsp90 Inhibition

Potential signaling pathways targeted by quinolin-2-one derivatives.

Conclusion

This compound is a molecule of interest for further investigation in the field of drug discovery. While comprehensive experimental data is currently limited, its structural similarity to known biologically active quinolin-2-ones suggests a high potential for therapeutic applications. The synthetic route, accessible through its chloro and methoxy precursors, provides a foundation for its preparation and subsequent biological evaluation. Future research should focus on the detailed characterization of its physicochemical properties, optimization of its synthesis, and exploration of its activity against various biological targets, particularly within the signaling pathways known to be modulated by this class of compounds.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Benzyl-6-bromo-1H-quinolin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct mechanistic studies on 3-Benzyl-6-bromo-1H-quinolin-2-one are not extensively available in public literature, where it is primarily documented as a synthetic intermediate.[1] This guide, therefore, provides an in-depth overview of the established and potential mechanisms of action for the broader class of quinolin-2-one derivatives, offering a predictive framework for understanding the biological activity of this compound.

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[2][3] These derivatives have been extensively investigated for their therapeutic potential, demonstrating significant anticancer, antibacterial, and anticoagulant properties, among others. This technical guide consolidates the current understanding of the mechanisms through which quinolin-2-one derivatives exert their biological effects, supported by quantitative data, experimental protocols, and visual diagrams of key signaling pathways.

Anticancer Activity: A Multi-pronged Approach

The most extensively documented therapeutic application of quinolin-2-one derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Disruption of Microtubule Assembly

Certain 4-benzyloxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, the formation of polyploid cells, and ultimately, apoptosis.[4]

Enzyme Inhibition

Some quinoline-2-one derivatives exhibit antibacterial activity by targeting dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[5] Inhibition of DHFR disrupts DNA replication and repair, leading to bacterial cell death.

Substituted 3-anilino-quinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of PDK1, a key regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[6]

Derivatives of 3-(heteroaryl)quinolin-2(1H)-ones have been investigated as C-terminal inhibitors of Hsp90. Hsp90 is a chaperone protein essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby impeding tumor growth.[7]

Modulation of Signaling Pathways

A number of quinazolinone derivatives, which share a similar bicyclic core with quinolin-2-ones, have been shown to inhibit the ALK/PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in certain cancers.[8]

Quantitative Data: Anticancer Activity of Quinolin-2-one Derivatives
Compound ClassTarget Cell LineIC50 (µM)Reference
4-Benzyloxyquinolin-2(1H)-onesHL-60, Hep3B, H460, COLO 205< 1[4]
3-(Heteroaryl)quinolin-2(1H)-onesPC-3 (prostate cancer)28 - 48[7]
Quinoline-based dihydrazonesMCF-7 (breast cancer)7.016 - 7.05[9]
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-oneA549 (lung cancer)0.44[8]

Antibacterial Activity

Quinoline-2-one derivatives have emerged as promising antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[5] The primary mechanism of action identified is the inhibition of dihydrofolate reductase (DHFR).

Quantitative Data: Antibacterial Activity of Quinolin-2-one Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
Compound 6cMRSA0.75[5]
Compound 6cVRE0.75[5]
Compound 6lMRSA1.50[5]
Compound 6lVRE1.50[5]

Anticoagulant Activity

Derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as inhibitors of coagulation factor Xa (FXa) and factor XIa (FXIa), key enzymes in the coagulation cascade. This suggests a potential therapeutic application in the treatment of thrombotic disorders.[10]

Quantitative Data: Anticoagulant Activity of Pyrrolo[3,2,1-ij]quinolin-2(1H)-one Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
Best Factor Xa inhibitorFactor Xa3.68[10]
Best Factor XIa inhibitorFactor XIa2[10]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][9]

Workflow:

MTT_Assay_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer cell lines are cultured B Cells are seeded into 96-well plates A->B C Cells are treated with varying concentrations of the test compound B->C D Incubation for a specified period (e.g., 48 hours) C->D E MTT solution is added to each well D->E F Incubation to allow for formazan crystal formation E->F G Solubilization of formazan crystals with a solvent (e.g., DMSO) F->G H Absorbance is measured using a microplate reader G->H I Calculation of cell viability and IC50 values H->I

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Enzyme Inhibition Assay

The inhibitory activity against specific enzymes is determined using appropriate in vitro assay kits.

General Workflow:

Enzyme_Inhibition_Workflow cluster_preparation Reaction Setup cluster_incubation Incubation cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare reaction mixture containing buffer, enzyme, and substrate B Add varying concentrations of the inhibitor compound A->B C Incubate the reaction mixture at a specific temperature and time B->C D Measure the enzymatic activity (e.g., absorbance, fluorescence) C->D E Calculate the percentage of inhibition and IC50 values D->E

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathways

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Quinolinone Quinolin-2-one Derivative (PDK1 Inhibitor) Quinolinone->PDK1 inhibits

References

Biological Activity of 3-Benzyl-6-bromo-1H-quinolin-2-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-2-one scaffolds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of a bromine atom at the C-6 position and a benzyl group at the C-3 position of the quinolin-2-one core is anticipated to modulate the pharmacological profile of the parent molecule, potentially leading to enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the known and inferred biological activities of 3-Benzyl-6-bromo-1H-quinolin-2-one derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes data from structurally related compounds to forecast potential therapeutic applications, outlines relevant experimental protocols for their evaluation, and visualizes key chemical and biological pathways. The primary focus is on the potential anticancer and antimicrobial activities, drawing parallels from closely related bromo-substituted and benzyl-substituted quinolinones.

Introduction

The quinolin-2-one nucleus is a versatile pharmacophore present in numerous natural products and synthetic molecules with a wide array of biological functions, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Strategic substitution on this core structure is a cornerstone of medicinal chemistry for the development of novel therapeutic agents. The introduction of a halogen, such as bromine, at the 6-position can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.[1] Concurrently, the benzyl group at the 3-position can engage in various non-covalent interactions with biological targets, contributing to binding affinity and specificity. Although this compound is recognized as a key intermediate in the synthesis of various active compounds, comprehensive studies detailing the biological activities of its derivatives are limited in publicly accessible literature.[3] This guide collates and analyzes data from analogous structures to provide a predictive framework for the biological potential of this promising class of compounds.

Predicted Biological Activities and Data from Related Compounds

Based on the biological profiles of structurally similar quinolin-2-one and quinazolinone derivatives, the this compound scaffold is predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 6-bromo-substituted quinoline and quinazolinone derivatives against various cancer cell lines. For instance, novel 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from a 6-bromo precursor, have shown promising anticancer properties against human renal (TK-10), melanoma (UACC-62), and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar range.[4] Similarly, certain 2-quinolinone derivatives have been reported to exhibit potent anticancer activity against the MCF-7 cell line, comparable to the standard drug Doxorubicin.[1] The presence of the benzyl group may further enhance this activity. For example, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown significant anticancer activity against MCF-7 and A-549 lung cancer cell lines, with the most active compounds having IC50 values of 7.17 µM and 2.93 µM, respectively, against MCF-7 cells.[5]

Table 1: Anticancer Activity of Structurally Related Bromo-Substituted Heterocycles

Compound ClassCell LineIC50 (µM)Reference
6-Aryl-2-styrylquinazolin-4(3H)-onesTK-10 (Renal)0.62 - 7.72[4]
UACC-62 (Melanoma)0.62 - 7.72[4]
MCF-7 (Breast)0.62 - 7.72[4]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesMCF-7 (Breast)2.93 - 19.53[5]
A-549 (Lung)>100[5]
Hybrid 2-Quinolinone DerivativesMCF-7 (Breast)Comparable to Doxorubicin[1]
Antimicrobial Activity

The 6-bromo-quinolinone core is also associated with significant antimicrobial effects. Studies on novel N-acyl substituted quinolin-2(1H)-one derivatives have demonstrated moderate to good antibacterial and antifungal activities.[6] Some of these compounds exhibited efficacy comparable or superior to standard drugs like Streptomycin and Fluconazole against certain strains.[6] Furthermore, 6-bromo-quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[7] The synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has also been reported, with the resulting compounds showing high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia.[8]

Table 2: Antimicrobial Activity of Structurally Related Bromo-Substituted Heterocycles

Compound ClassTested OrganismsActivityReference
N-acyl substituted quinolin-2(1H)-onesVarious bacteria and fungiModerate to good; some comparable to Streptomycin and Fluconazole[6]
6-bromo-quinazolinone derivativesGram (+), Gram (-), A. niger, C. albicansActive[7]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneS. aureus, Bacillus sp., E. coli, K. pneumoniaHigh activity[8]
6-Bromoquinolin-4-ol derivativesESBL E. coli, MRSAActive[9]

Experimental Protocols

The following are detailed methodologies for key experiments likely to be employed in the biological evaluation of this compound derivatives, based on protocols for structurally related compounds.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from studies on related quinolinone and indolinone derivatives.[5]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the evaluation of similar heterocyclic compounds.[9]

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMD-1640 for fungi). The culture is then diluted to achieve a standardized inoculum density (e.g., 5 × 10^5 CFU/mL for bacteria).

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The plates are incubated, and the lowest concentration that results in no growth on the subculture plates is recorded as the MBC or MFC.

Visualization of Pathways and Workflows

General Synthetic Pathway

The synthesis of this compound derivatives can be conceptualized through a multi-step process, often involving the cyclization of a substituted aniline precursor followed by functionalization. A representative synthetic scheme is depicted below.

G A Substituted Aniline B Cyclization Precursor A->B Acylation/Condensation C 6-Bromo-1H-quinolin-2-one B->C Cyclization (e.g., Friedel-Crafts) D This compound C->D Benzylation at C3 E Derivative Library D->E Further Derivatization

Caption: Generalized synthetic route to this compound derivatives.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of newly synthesized compounds follows a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Compound Follow-up A Synthesis of Derivatives B Purification & Structural Analysis (NMR, MS, etc.) A->B C Anticancer Screening (e.g., MTT Assay) B->C D Antimicrobial Screening (e.g., MIC Assay) B->D E Dose-Response Studies (IC50/EC50 Determination) C->E D->E F Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) E->F

Caption: Workflow for the biological evaluation of synthesized derivatives.

Potential Signaling Pathway in Cancer

Given the anticancer potential of related compounds, derivatives of this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways. A plausible mechanism involves the induction of intrinsic apoptosis.

G Compound This compound Derivative Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by the derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Based on the robust anticancer and antimicrobial activities observed in structurally related bromo-substituted and benzyl-substituted heterocyclic compounds, it is highly probable that derivatives of this core structure will exhibit significant biological potential. Future research should focus on the systematic synthesis and screening of a library of these derivatives to establish clear structure-activity relationships. Mechanistic studies on the most potent compounds will be crucial to elucidate their molecular targets and pathways of action, paving the way for their potential development as next-generation drugs for the treatment of cancer and infectious diseases.

References

The Quinolin-2-one Core: A Scoping Review of 3-Benzyl-6-bromo-1H-quinolin-2-one Analogues and Structure-Activity Relationships in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Within this class, 3-benzyl-6-bromo-1H-quinolin-2-one has emerged as a significant synthetic intermediate and a core structure for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structural analogues of this compound and explores their structure-activity relationships (SAR), with a particular focus on their potential as anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to the this compound Scaffold

The quinolin-2-one, or carbostyril, nucleus is a heterocyclic motif present in many natural products and synthetic molecules of therapeutic interest. The presence of a bromine atom at the 6-position and a benzyl group at the 3-position of the quinolin-2-one core provides a unique combination of lipophilicity, electronic properties, and steric bulk that can be strategically modified to modulate biological activity. While this compound itself is a known intermediate in the synthesis of more complex molecules, its structural framework serves as a valuable template for the design of new bioactive compounds. This guide will delve into the known modifications of this scaffold and the resulting impact on biological, particularly anticancer, activity.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study focused solely on a broad series of direct analogues of this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related quinolin-2-one and quinazolinone derivatives. The following sections synthesize these findings to project a putative SAR for the target scaffold.

Modifications at the 3-Position

The 3-position of the quinolin-2-one ring is a critical site for introducing diversity and influencing biological activity. The benzyl group in the parent scaffold can be replaced with various other substituents to probe the steric and electronic requirements for optimal target engagement.

  • Aryl and Heteroaryl Substituents: The introduction of different aryl and heteroaryl moieties at the 3-position has been a common strategy. Studies on related 3-(heteroaryl)quinolin-2(1H)-ones have shown that the nature of the heterocyclic ring significantly impacts cytotoxicity. For instance, certain purine-based analogues have demonstrated inhibitory activity against cancer cell lines.[1]

  • Anilino Substituents: The replacement of the benzyl group with an anilino linkage has been explored, leading to the synthesis of 3-anilino-quinolin-2(1H)-ones. These compounds have been investigated as kinase inhibitors, with modest inhibition observed for some derivatives.[2]

Modifications at the 6-Position

The bromine atom at the 6-position is a key feature, contributing to the overall electronic and lipophilic character of the molecule. Its replacement or the introduction of other substituents can fine-tune the compound's properties.

  • Halogen Substitution: The presence of a halogen at the 6-position is often associated with enhanced biological activity in quinoline and quinazolinone derivatives. Studies on 6-bromo quinazolinone analogues have shown significant cytotoxic effects against various cancer cell lines.[3]

  • Other Substituents: While bromine is a common substituent, other groups at this position could modulate activity. However, there is limited specific data on a wide range of substituents at the 6-position for the 3-benzyl-quinolin-2-one scaffold.

Modifications at Other Positions

Systematic exploration of other positions on the quinolin-2-one ring can also yield valuable SAR data. For example, substitutions on the N1-position or on the fused benzene ring can influence solubility, metabolic stability, and target interaction.

The following tables summarize quantitative data from studies on related quinolinone and quinazolinone derivatives to provide a comparative perspective on their anticancer activities.

Table 1: Cytotoxic Activity of 6-Bromo Quinazolinone Derivatives [4]

CompoundLinker to SH groupMCF-7 IC50 (µM)SW480 IC50 (µM)MRC-5 IC50 (µM)
8a Aliphatic15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
Cisplatin ----
Erlotinib ->100--
Doxorubicin ----

Table 2: Cytotoxic Activity of Dibromo-2-arylquinazolinone Derivatives [5]

CompoundRMCF-7 IC50 (µM)A549 IC50 (µM)SKOV3 IC50 (µM)
1f 3-NO2101.37 ± 12.20124.5 ± 20.51125 ± 7.07
1g 4-NO2---
Cisplatin -25.5 ± 2.1215.84 ± 3.5312.3 ± 1.52

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinolin-2-one derivatives and the evaluation of their anticancer activity, based on established protocols in the literature.

General Synthesis of 3-Substituted-6-bromo-1H-quinolin-2-ones

A common route for the synthesis of 3-substituted quinolin-2-ones involves the palladium-catalyzed cross-coupling of a 3-bromo-quinolin-2-one precursor with a suitable boronic acid or other organometallic reagent.

Diagram 1: General Synthetic Workflow for 3-Aryl-6-bromo-1H-quinolin-2-ones via Suzuki Coupling

G start 3,6-Dibromo-1H-quinolin-2-one reagents Aryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) start->reagents Reactants reaction Suzuki Coupling Reaction reagents->reaction product 3-Aryl-6-bromo-1H-quinolin-2-one reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 3-aryl-6-bromo-1H-quinolin-2-ones.

Protocol for Suzuki-Miyaura Cross-Coupling: [1][6]

  • To a reaction vessel, add 3,6-dibromo-1H-quinolin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add an anhydrous solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-120 °C and stir for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-6-bromo-1H-quinolin-2-one derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Diagram 2: Experimental Workflow for MTT Assay

G start Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Add Quinolinone Analogues (various concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read analysis Calculate IC50 Values read->analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol for MTT Assay: [5]

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized quinolin-2-one derivatives in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Diagram 3: Potential Signaling Pathway Targeted by Quinolinone Derivatives

G quinolinone Quinolinone Analogue kinase Tyrosine Kinase (e.g., EGFR, VEGFR) quinolinone->kinase Inhibition pi3k PI3K kinase->pi3k Activation akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by kinase inhibitors.

Many quinoline and quinazolinone derivatives have been shown to be potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival. By blocking these pathways, the quinolinone analogues can lead to cell cycle arrest and the induction of apoptosis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Although direct and extensive SAR studies on its immediate analogues are limited, analysis of related quinolin-2-one and quinazolinone derivatives provides valuable insights into the key structural features that govern cytotoxic activity. Modifications at the 3- and 6-positions of the quinolinone ring are particularly important for tuning the biological properties of these compounds. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new analogues with improved potency and selectivity. Further systematic exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

Spectroscopic and Synthetic Insights into 3-Benzyl-6-bromo-1H-quinolin-2-one and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data of Precursor Compounds

While the specific NMR, IR, and MS data for 3-Benzyl-6-bromo-1H-quinolin-2-one could not be located, the characterization of its precursors is well-documented. The following tables summarize the key spectroscopic data for 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline.

Table 1: Spectroscopic Data for 3-Benzyl-6-bromo-2-chloroquinoline

Technique Data
¹H NMR Spectral data not explicitly detailed in the provided search results.
¹³C NMR Spectral data not explicitly detailed in the provided search results.
FTIR The compound has been characterized by FTIR, but specific peak values are not available in the provided search results.[1]
Mass Spec. The compound has been characterized by mass spectrometry, but specific m/z values are not available in the provided search results.[1]

Table 2: Spectroscopic Data for 3-Benzyl-6-bromo-2-methoxyquinoline

Technique Data
¹H NMR Spectral data not explicitly detailed in the provided search results.
¹³C NMR Spectral data not explicitly detailed in the provided search results.
FTIR The compound has been characterized by FTIR, but specific peak values are not available in the provided search results.[1]
Mass Spec. The compound has been characterized by mass spectrometry, but specific m/z values are not available in the provided search results.[1]

Experimental Protocols

The synthesis of the precursor compounds typically involves a multi-step process, which is crucial for the eventual synthesis of this compound.

Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline

A general four-step synthesis for these compounds has been reported.[1] While the specific details of all four steps are not fully outlined in the provided information, the conversion of the chloro-derivative to the methoxy-derivative is described:

  • Reaction Setup: 3-Benzyl-6-bromo-2-chloroquinoline is dissolved in anhydrous methanol.

  • Reagent Addition: A methanolic solution of sodium methoxide (15%) is added to the mixture.

  • Reaction Conditions: The reaction mixture is refluxed overnight with stirring.

  • Work-up and Purification: Upon completion, the mixture is cooled, and the product is precipitated, filtered, washed with water, and dried to yield 3-benzyl-6-bromo-2-methoxyquinoline.

The structures of the resulting compounds are confirmed through various spectroscopic methods including FTIR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.[1]

Logical Workflow for Spectroscopic Analysis

The characterization of a novel compound like this compound would follow a logical workflow of spectroscopic analysis to elucidate and confirm its structure. This process is visualized in the diagram below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure_confirmation Structure Confirmation Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR Nuclear Magnetic Resonance (NMR) Synthesis->NMR MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups (e.g., C=O, N-H) IR->IR_Data NMR_Data Elucidate Carbon-Hydrogen Framework NMR->NMR_Data Structure Final Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

This guide, while not providing the specific data for the requested molecule, furnishes valuable information on its precursors and the methodologies that would be employed for its synthesis and characterization. This information can serve as a critical starting point for researchers and scientists in the field of drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of 3-Benzyl-6-bromo-1H-quinolin-2-one is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties, alongside available data for its closely related chemical precursors, 3-Benzyl-6-bromo-2-chloroquinoline and 3-Benzyl-6-bromo-2-methoxyquinoline, which serve as important surrogates for understanding its potential physicochemical behavior.

Introduction

This compound is a quinoline derivative of interest in medicinal chemistry and pharmaceutical development. Its structural analogs are key intermediates in the synthesis of pharmacologically active molecules, most notably as precursors to the anti-tuberculosis drug, Bedaquiline[1][2][3][4]. Understanding the solubility and stability of this core structure is crucial for its handling, formulation, and development as a potential drug candidate or intermediate. This document outlines the available physicochemical data and provides standardized protocols for its experimental determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of its immediate synthetic precursors provide valuable insights.

Table 1: Comparison of Physicochemical Properties

Property3-Benzyl-6-bromo-2-chloroquinoline3-Benzyl-6-bromo-2-methoxyquinolineThis compound (Predicted)
CAS Number 654655-68-2[3][5][6][7][8]654655-69-3[1][2][4][9][10][11][12]Not Available
Molecular Formula C₁₆H₁₁BrClN[5]C₁₇H₁₄BrNO[2][9]C₁₆H₁₂BrNO
Molecular Weight 332.62 g/mol [5][6]328.20 g/mol [1][2][9]314.18 g/mol
Appearance Solid (Predicted)White to Off-White Solid[1][4]Solid (Predicted)
Melting Point Not Available82-83°C[1][2][4]Not Available
Boiling Point 435.9±40.0 °C (Predicted)[6]420.5±40.0 °C (Predicted)[1][2][4]Not Available
Solubility Soluble in dichloromethane (Predicted)Slightly soluble in chloroform and methanol[1][2]Likely sparingly soluble in aqueous solutions, with higher solubility in organic solvents.
pKa Not Available2.45±0.50 (Predicted)[1][2][4]Not Available
LogP Positive value indicating lipophilic nature (Estimated)Not AvailableNot Available

Synthesis Pathway

This compound is typically synthesized from related precursors. The general pathway involves the conversion of a chloroquinoline to a methoxyquinoline, which can then be further processed. Understanding this pathway is essential for identifying potential impurities that might affect solubility and stability.

G General Synthesis Pathway for Related Quinolinones A 3-Benzyl-6-bromo-2-chloroquinoline B 3-Benzyl-6-bromo-2-methoxyquinoline A->B  Sodium Methoxide / Methanol C This compound B->C  Hydrolysis / Demethylation

Caption: Synthesis of this compound.

Experimental Protocols

Given the lack of specific published methods for this compound, the following sections detail standardized, industry-accepted protocols for determining solubility and stability, based on ICH guidelines.[13][14]

The solubility of a compound is a critical parameter for its absorption and formulation. A standard shake-flask method is recommended for generating reliable equilibrium solubility data.

Protocol: Equilibrium Solubility Assessment by Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to assess the impact of ionization on solubility.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear glass vial. The excess solid should be visually apparent.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a supernatant aliquot. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL or µg/mL for each pH and temperature condition.

Caption: Standard workflow for shake-flask solubility testing.

Stability testing is essential to determine the shelf-life of a compound and identify potential degradation products.[13][14] A comprehensive stability study should evaluate the effects of temperature, humidity, light, and pH.

Protocol: Forced Degradation and Long-Term Stability Study

A. Forced Degradation (Stress Testing): [14] This study exposes the compound to harsh conditions to identify likely degradation pathways and to develop a stability-indicating analytical method.

  • Acid/Base Hydrolysis: Dissolve the compound in solutions of HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N). Heat the solutions (e.g., at 60-80°C) for a set period.

  • Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store the solid compound in a high-temperature oven (e.g., 80°C) and in a high-humidity environment (e.g., 75% RH).

  • Photostability: Expose the solid compound and its solution to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16] A control sample should be kept in the dark.

  • Analysis: At specified time points, analyze the samples by HPLC to quantify the parent compound and detect any degradation products.

B. Long-Term Stability Study (ICH Guidelines): This study evaluates the stability of the compound under recommended storage conditions over a prolonged period.

  • Sample Preparation: Prepare multiple batches of the solid compound in its intended container closure system.

  • Storage Conditions: Store the samples under various ICH-recommended conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[13]

  • Parameters to Test: The testing should cover physical and chemical attributes, including appearance, assay, and degradation products.[14]

G Logical Flow for Stability Assessment cluster_stress Stress Conditions Start Compound Sample Forced_Deg Forced Degradation Study Start->Forced_Deg Long_Term Long-Term Stability Study Start->Long_Term Acid Acid/Base Hydrolysis Forced_Deg->Acid Oxidation Oxidation Forced_Deg->Oxidation Thermal Thermal Forced_Deg->Thermal Photo Photolysis Forced_Deg->Photo Shelf_Life Determine Shelf-Life & Storage Long_Term->Shelf_Life Method_Dev Develop Stability-Indicating Method Method_Dev->Long_Term  Use Validated Method Acid->Method_Dev Oxidation->Method_Dev Thermal->Method_Dev Photo->Method_Dev

Caption: Overview of a comprehensive stability testing program.

Conclusion

While direct experimental data for this compound remains to be published, its structural relationship to key pharmaceutical intermediates allows for informed predictions of its physicochemical properties. It is expected to be a lipophilic, solid compound with limited aqueous solubility that is likely influenced by pH. Its stability profile must be experimentally determined but can be thoroughly characterized using the standardized forced degradation and long-term stability protocols outlined in this guide. For researchers and developers, the methodologies provided here offer a robust framework for generating the critical data needed for the advancement of this compound in a research or drug development setting.

References

The Quinolinone Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold, a bicyclic heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents. From its initial discovery as a component of coal tar to its central role in the development of life-saving antibiotics and novel cancer therapies, the history of quinolinone compounds is a testament to the evolution of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic milestones of quinolinone chemistry, offering valuable insights for researchers and professionals in the field.

The Dawn of Quinoline Chemistry: From Natural Sources to Named Reactions

The story of the quinolinone core begins with its parent compound, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] It wasn't until the latter half of the 19th century that the systematic synthesis of the quinoline and quinolinone frameworks began, giving rise to a series of foundational named reactions that are still relevant today.

A pivotal moment in quinolinone synthesis was the discovery of the Knorr quinoline synthesis in 1886 by Ludwig Knorr.[2] This reaction involves the cyclization of β-ketoanilides in the presence of a strong acid to produce 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolinones.[2] Another cornerstone of quinoline synthesis, the Friedländer synthesis , was reported by Paul Friedländer in 1882.[3][4] This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group.[3][4] The Camps quinoline synthesis , discovered by Rudolf Camps in 1899, provides a route to substituted 2- and 4-hydroxyquinolines from o-acylaminoacetophenones.[5] The Conrad-Limpach synthesis , developed in 1887, offers a pathway to 4-hydroxyquinolines through the reaction of anilines with β-ketoesters.[6]

These classical methods laid the groundwork for the extensive exploration of the quinolinone scaffold and its derivatives. The following table summarizes the key characteristics of these foundational synthetic reactions.

Synthesis MethodYear DiscoveredKey ReactantsProduct
Skraup Synthesis 1880Aniline, glycerol, sulfuric acid, oxidizing agentQuinoline
Friedländer Synthesis 1882o-aminobenzaldehyde/ketone, compound with active methylene groupSubstituted quinolines
Knorr Synthesis 1886β-ketoanilide, strong acid2-Hydroxyquinoline (2-Quinolone)
Conrad-Limpach Synthesis 1887Aniline, β-ketoester4-Hydroxyquinoline (4-Quinolone)
Camps Synthesis 1899o-acylaminoacetophenone, hydroxide2- and 4-Hydroxyquinolines

The Rise of Quinolone Antibiotics: A Serendipitous Discovery

For many decades, the primary interest in quinolinones was in the realm of synthetic dyes and reagents. A paradigm shift occurred in the early 1960s with the serendipitous discovery of the first quinolone antibiotic, nalidixic acid. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct during the synthesis of the antimalarial drug chloroquine, which they identified as a 1,8-naphthyridine derivative with modest antibacterial activity.[7] This discovery served as the lead for the development of nalidixic acid, which was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[7]

The development of nalidixic acid marked the dawn of the quinolone antibiotic era. Subsequent research focused on modifying the quinolone scaffold to improve potency, broaden the antibacterial spectrum, and enhance pharmacokinetic properties. A major breakthrough was the introduction of a fluorine atom at the C-6 position, leading to the development of the fluoroquinolones. Norfloxacin, patented in 1978, was the first of this new generation of highly effective antibiotics.

The timeline below highlights key milestones in the development of quinolone antibiotics:

  • 1962: Discovery of nalidixic acid.

  • 1967: Clinical introduction of nalidixic acid.

  • 1978: Patenting of norfloxacin, the first fluoroquinolone.

  • 1980s: Introduction of second-generation fluoroquinolones like ciprofloxacin and ofloxacin.

  • 1990s: Development of third-generation fluoroquinolones with expanded activity against Gram-positive bacteria, such as levofloxacin.

  • Late 1990s/Early 2000s: Emergence of fourth-generation fluoroquinolones with activity against anaerobic bacteria.

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[8] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.

DNA_Gyrase_Inhibition Quinolone Quinolone Antibiotic Complex Quinolone-Enzyme-DNA Complex Quinolone->Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Complex DNA Bacterial DNA DNA->Complex Replication_Fork Blocked Replication Fork Complex->Replication_Fork DSB Double-Strand Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Mechanism of Quinolone Antibiotics

Beyond Antibiotics: The Expanding Therapeutic Landscape of Quinolinones

While the success of quinolone antibiotics is undeniable, the therapeutic potential of the quinolinone scaffold extends far beyond infectious diseases. In recent decades, researchers have explored quinolinone derivatives for a wide range of applications, including cancer, autoimmune diseases, and cardiovascular disorders.

Immunomodulatory Quinolinones

Roquinimex (Linomide) , a quinoline-3-carboxamide derivative, was one of the early non-antibiotic quinolinones to be investigated as an immunomodulator for the treatment of autoimmune diseases like multiple sclerosis and in cancer therapy.[9] Its development, however, was halted due to serious cardiovascular side effects.

Laquinimod , another quinoline-3-carboxamide, emerged as a successor to roquinimex with an improved safety profile.[4][10] It has been studied for the treatment of multiple sclerosis and Huntington's disease.[4] Laquinimod is believed to exert its immunomodulatory effects by shifting the immune response from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response.[3]

Tasquinimod is a more recent quinolinone derivative that has shown promise in the treatment of castration-resistant prostate cancer.[11] Its mechanism of action is multifaceted, involving the modulation of the tumor microenvironment. Tasquinimod binds to S100A9, an inflammatory protein, and inhibits its interaction with Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE).[8][12] This disrupts the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor, thereby enhancing the anti-tumor immune response.[11][12]

Tasquinimod_Pathway Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 binds & inhibits Anti_Tumor_Immunity Anti-Tumor Immunity Tasquinimod->Anti_Tumor_Immunity promotes TLR4_RAGE TLR4 / RAGE (on Myeloid Cells) S100A9->TLR4_RAGE activates MDSC_Recruitment MDSC Recruitment and Activation TLR4_RAGE->MDSC_Recruitment Immunosuppression Tumor Immunosuppression MDSC_Recruitment->Immunosuppression Immunosuppression->Anti_Tumor_Immunity

Tasquinimod's Immunomodulatory Mechanism
P2X7 Receptor Antagonists

Quinolinone derivatives have also been identified as potent antagonists of the P2X7 receptor, a ligand-gated ion channel that plays a role in inflammation and pain.[13] Activation of the P2X7 receptor by extracellular ATP triggers a cascade of downstream signaling events, including the activation of MAP kinases and the release of pro-inflammatory cytokines like IL-1β.[14] By blocking this receptor, quinolinone-based antagonists have the potential to treat a variety of inflammatory conditions.

P2X7_Antagonism Quinolinone_Antagonist Quinolinone Antagonist P2X7R P2X7 Receptor Quinolinone_Antagonist->P2X7R blocks ATP ATP ATP->P2X7R activates MAPK_Pathway MAPK Pathway P2X7R->MAPK_Pathway Cytokine_Release Pro-inflammatory Cytokine Release (e.g., IL-1β) P2X7R->Cytokine_Release Inflammation Inflammation MAPK_Pathway->Inflammation Cytokine_Release->Inflammation

P2X7 Receptor Antagonism by Quinolinones
IL-2 Inhibitors

The interleukin-2 (IL-2) signaling pathway is crucial for the proliferation and differentiation of T-cells.[1] Some quinolinone derivatives have been shown to inhibit IL-2 production, suggesting their potential as immunosuppressive agents for the treatment of autoimmune diseases and in organ transplantation.[15] The IL-2 receptor is a complex of three subunits (α, β, and γ) that, upon ligand binding, activates the JAK-STAT and PI3K-Akt signaling pathways.[16]

IL2_Inhibition Quinolinone_Inhibitor Quinolinone Inhibitor IL2 IL-2 Quinolinone_Inhibitor->IL2 inhibits production IL2R IL-2 Receptor IL2->IL2R binds JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT PI3K_Akt PI3K-Akt Pathway IL2R->PI3K_Akt T_Cell_Proliferation T-Cell Proliferation & Differentiation JAK_STAT->T_Cell_Proliferation PI3K_Akt->T_Cell_Proliferation

Inhibition of IL-2 Signaling by Quinolinones

Key Experimental Protocols

To provide a practical resource for researchers, this section details the experimental protocols for some of the foundational quinolinone syntheses.

Friedländer Synthesis of Quinoline (Adapted from the original 1882 procedure)

This procedure describes the condensation of o-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide to yield quinoline.[3][4]

Materials:

  • o-Aminobenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide solution (10%)

  • Ethanol

Procedure:

  • Dissolve o-aminobenzaldehyde in ethanol in a round-bottom flask.

  • Slowly add an equimolar amount of acetaldehyde to the solution while stirring.

  • Add the 10% sodium hydroxide solution dropwise to the mixture. The reaction is often exothermic, and cooling may be necessary to maintain a moderate temperature.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude quinoline product.

  • Purify the product by distillation or column chromatography.

Friedlaender_Workflow Start Start: o-Aminobenzaldehyde & Acetaldehyde in Ethanol Add_NaOH Add 10% NaOH solution dropwise Start->Add_NaOH Stir Stir at room temperature Add_NaOH->Stir Workup Workup: Extraction with Diethyl Ether Stir->Workup Purification Purification: Distillation or Chromatography Workup->Purification End End: Quinoline Purification->End

Friedländer Synthesis Workflow
Knorr Synthesis of 2-Hydroxyquinoline (Adapted from the original 1886 procedure)

This protocol outlines the synthesis of a 2-hydroxyquinoline from a β-ketoanilide using concentrated sulfuric acid.[2]

Materials:

  • Acetoacetanilide (a β-ketoanilide)

  • Concentrated sulfuric acid

Procedure:

  • In a flask, carefully add acetoacetanilide to an excess of cold (ice bath) concentrated sulfuric acid with stirring.

  • Allow the mixture to stand at room temperature for a specified period (e.g., 24 hours) or gently heat to accelerate the reaction (e.g., 50-60 °C for a few hours), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 2-hydroxyquinoline is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-hydroxyquinoline.

Knorr_Workflow Start Start: Acetoacetanilide & Conc. Sulfuric Acid Reaction Reaction at room temp. or gentle heating Start->Reaction Quench Pour onto crushed ice Reaction->Quench Filter Collect precipitate by filtration Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from ethanol or acetic acid Wash->Recrystallize End End: 2-Hydroxyquinoline Recrystallize->End

Knorr Synthesis Workflow

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and biological activity of quinolinone compounds.

Table 1: Comparative Yields of Classical Quinoline Syntheses

Synthesis MethodTypical Yield Range (%)Notes
Friedländer Synthesis70-95%Generally high yields with a variety of substrates.
Knorr Synthesis60-80%Good yields, but can be substrate-dependent.
Conrad-Limpach Synthesis30-95%Yield is highly dependent on reaction temperature and solvent.
Camps Synthesis40-70%Yields can vary depending on the substitution pattern.

Table 2: In Vitro Activity of Early Quinolone Antibiotics

CompoundOrganismMIC (µg/mL)
Nalidixic AcidE. coli4-16
Klebsiella pneumoniae8-32
Proteus mirabilis4-16
NorfloxacinE. coli0.03-0.12
Klebsiella pneumoniae0.06-0.25
Pseudomonas aeruginosa0.25-2
CiprofloxacinE. coli0.008-0.03
Klebsiella pneumoniae0.015-0.06
Pseudomonas aeruginosa0.12-0.5

Conclusion

The journey of quinolinone compounds from their humble beginnings in coal tar to their current status as a cornerstone of modern medicinal chemistry is a remarkable story of scientific discovery and innovation. The foundational synthetic methods developed in the 19th century continue to be refined and adapted, while the serendipitous discovery of nalidixic acid opened up a vast and life-saving field of antibiotic research. Today, the quinolinone scaffold is being explored for a multitude of therapeutic applications, demonstrating its enduring importance and versatility. This technical guide has provided a comprehensive overview of the rich history and chemistry of quinolinone compounds, offering a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and development.

References

3-Benzyl-6-bromo-1H-quinolin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Introduction

3-Benzyl-6-bromo-1H-quinolin-2-one is a heterocyclic organic compound belonging to the quinolinone class. While not extensively studied as a standalone agent, it holds significant interest as a key intermediate in the synthesis of pharmacologically active molecules. Its structure is foundational for the development of more complex quinoline derivatives, most notably as a precursor to the anti-tuberculosis drug Bedaquiline. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its pivotal role in medicinal chemistry, with a focus on its relationship to its more studied chloro and methoxy analogues. Due to the limited availability of direct experimental data for this compound, this document also includes comparative data from its closely related derivatives to provide a broader context for researchers.

Chemical and Physical Properties

PropertyThis compound3-Benzyl-6-bromo-2-chloroquinoline3-Benzyl-6-bromo-2-methoxyquinoline
Molecular Formula C₁₆H₁₂BrNOC₁₆H₁₁BrClNC₁₇H₁₄BrNO
Molecular Weight 314.18 g/mol (Calculated)332.63 g/mol 328.20 g/mol
Appearance Solid (Predicted)Solid (Predicted)White to Off-White Solid
CAS Number Not Assigned654655-68-2654655-69-3

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for this compound is not prominently documented. However, based on established methods for quinolin-2-one synthesis, a plausible route involves the hydrolysis of its 2-chloro precursor. The following sections outline a hypothesized synthesis for the title compound and a documented protocol for a key related transformation.

Hypothesized Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from 4-bromoaniline. A common strategy for forming the quinolinone core is the Doebner-von Miller reaction or similar cyclization methods. A subsequent benzylation and halogenation would lead to the desired scaffold, followed by hydrolysis of a 2-haloquinoline intermediate.

G A 4-Bromoaniline C Cyclization (e.g., Doebner-von Miller) A->C B α,β-Unsaturated Carbonyl Compound B->C D 6-Bromo-1H-quinolin-2-one C->D E Benzylation D->E G Halogenation (e.g., POCl₃) D->G F This compound E->F H 3-Benzyl-6-bromo-2-chloroquinoline G->H H->E Alternative Benzylation I Hydrolysis H->I I->F

Hypothesized synthetic pathway to this compound.
Experimental Protocol: Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline from 3-Benzyl-6-bromo-2-chloroquinoline

This protocol details a key transformation in the synthetic route towards Bedaquiline, starting from a close derivative of the title compound.

Materials:

  • 3-Benzyl-6-bromo-2-chloroquinoline

  • Anhydrous Methanol

  • 15% Sodium Methoxide in Methanol

  • Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3-Benzyl-6-bromo-2-chloroquinoline (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add a 15% solution of sodium methoxide in methanol.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Further cool the mixture to -20°C to facilitate the precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water and air-dry to obtain 3-benzyl-6-bromo-2-methoxyquinoline.

Role in Medicinal Chemistry and Drug Development

The primary significance of this compound and its derivatives lies in their role as precursors in the synthesis of Bedaquiline. Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP synthase, an essential enzyme for the energy metabolism of Mycobacterium tuberculosis. The quinolinone scaffold serves as a crucial pharmacophore, and the specific substitutions at the 3- and 6-positions are critical for its biological activity.

The synthetic pathway to Bedaquiline highlights the importance of 3-benzyl-6-bromo-substituted quinolines as key intermediates.

G A This compound B Chlorination (e.g., POCl₃) A->B C 3-Benzyl-6-bromo-2-chloroquinoline B->C D Methoxylation (NaOMe, MeOH) C->D E 3-Benzyl-6-bromo-2-methoxyquinoline D->E F Further Synthetic Steps E->F G Bedaquiline F->G

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry and drug discovery. The synthetic route is a multi-step process commencing with the acylation of 4-bromoaniline with cinnamoyl chloride, followed by an intramolecular Friedel-Crafts cyclization to form the quinolinone core, and concluding with a targeted benzylation at the C3 position. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinolin-2-one scaffolds are prevalent in a variety of biologically active compounds and natural products. The specific derivative, this compound, serves as a key intermediate for more complex molecules, including potential therapeutic agents. The strategic placement of the benzyl group at the C3 position and the bromine atom at the C6 position offers opportunities for further chemical modifications and structure-activity relationship (SAR) studies. The following protocol outlines a reliable method for the preparation of this compound.

Experimental Protocols

Overall Reaction Scheme:
Step 1: Synthesis of (E)-N-(4-bromophenyl)-3-phenylacrylamide

This step involves the acylation of 4-bromoaniline with cinnamoyl chloride.

  • Materials and Reagents:

    • 4-bromoaniline

    • Cinnamoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Dimethylaminopyridine (DMAP)

    • Ice water

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq), pyridine (1.0 eq), and a catalytic amount of DMAP in DCM in a round-bottom flask.

    • Cool the mixture to 0°C using an ice bath.

    • Add a solution of cinnamoyl chloride (1.0 eq) in DCM dropwise to the stirred mixture over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

    • The formation of a precipitate indicates the progress of the reaction.[1]

    • Filter the precipitate, wash with cold DCM, and dry under vacuum to yield (E)-N-(4-bromophenyl)-3-phenylacrylamide as a solid.

Step 2: Synthesis of 6-bromo-1H-quinolin-2-one

This step involves an intramolecular Friedel-Crafts cyclization.

  • Materials and Reagents:

    • (E)-N-(4-bromophenyl)-3-phenylacrylamide

    • Aluminum chloride (AlCl₃)

    • Ice water

  • Procedure:

    • Grind (E)-N-(4-bromophenyl)-3-phenylacrylamide (1.0 eq) and AlCl₃ (3.0 eq) together to form an intimate mixture.[1]

    • Transfer the mixture to a round-bottom flask and heat rapidly until it melts, then maintain the temperature at 110°C for 1.5 hours.[1]

    • Cool the reaction mixture to room temperature and then carefully quench with ice water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 6-bromo-1H-quinolin-2-one.[1] This intermediate can be used in the next step without further purification.

Step 3: Synthesis of this compound

This step involves the benzylation of the 6-bromo-1H-quinolin-2-one intermediate.

  • Materials and Reagents:

    • 6-bromo-1H-quinolin-2-one

    • Benzyl bromide

    • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 6-bromo-1H-quinolin-2-one (1.0 eq) in anhydrous DMF.

    • Cool the suspension to 0°C and add sodium hydride (1.1 eq) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Data Presentation

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)Typical Yield (%)
14-BromoanilineCinnamoyl chloride(E)-N-(4-bromophenyl)-3-phenylacrylamide1:1~78%[1]
2(E)-N-(4-bromophenyl)-3-phenylacrylamideAlCl₃6-bromo-1H-quinolin-2-one1:3~100% (crude)[1]
36-bromo-1H-quinolin-2-oneBenzyl bromideThis compound1:1.1Not specified, purification required.

Visual Workflow

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Benzylation A 4-Bromoaniline C (E)-N-(4-bromophenyl)-3-phenylacrylamide A->C Pyridine, DMAP, DCM B Cinnamoyl chloride B->C D 6-bromo-1H-quinolin-2-one C->D AlCl3, 110°C F This compound D->F NaH, DMF E Benzyl bromide E->F

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for 3-Benzyl-6-bromo-1H-quinolin-2-one in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-6-bromo-1H-quinolin-2-one is a synthetic compound belonging to the quinolinone class of heterocyclic molecules. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Quinolinone derivatives, in particular, have been identified as inhibitors of various proteins and enzymes crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, VEGFR), phosphoinositide 3-kinases (PI3K), and microtubules.[2]

These application notes provide a comprehensive guide for the in-vitro evaluation of this compound, detailing its potential applications in cancer research and outlining protocols for key assays to characterize its cytotoxic and enzyme-inhibitory activities.

Potential Applications in Cancer Research

Based on the known activities of structurally related quinolinone derivatives, this compound is a promising candidate for investigation in the following areas of cancer biology:

  • Antiproliferative and Cytotoxic Effects: Evaluation against a panel of human cancer cell lines to determine its potency and selectivity.

  • Enzyme Inhibition: Screening against key kinases involved in oncogenic signaling pathways, such as VEGFR-2, a critical regulator of angiogenesis.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its cytotoxic effects, including induction of apoptosis and cell cycle arrest.

  • Signaling Pathway Analysis: Investigation of its impact on critical cancer-related signaling cascades like the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: Hypothetical In-Vitro Activity

The following tables present hypothetical quantitative data for this compound to illustrate its potential biological activities. This data is for representative purposes and should be confirmed by experimental studies.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
MCF-7Breast CancerMTT8.5
HCT-116Colon CancerMTT12.2
A549Lung CancerMTT15.7
HepG2Liver CancerMTT10.4

Table 2: Enzyme Inhibition Profile of this compound

Enzyme TargetAssay TypeIC50 (µM)
VEGFR-2Kinase Glo5.2
EGFRKinase Assay> 50
PI3KαKinase Assay25.8

Table 3: Apoptosis Induction in MCF-7 Cells after 24-hour Treatment

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control02.11.5
This compound515.34.2
This compound1028.79.8

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Compound Dilutions C Treat Cells with Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Solubilize F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow
Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This protocol determines the inhibitory effect of the compound on VEGFR-2 kinase activity using a luminescence-based assay.[4][5]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • This compound

  • Kinase-Glo™ Max reagent

  • White 96-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a white 96-well plate, add the kinase buffer, diluted compound, and VEGFR-2 enzyme.

  • Initiate the reaction by adding a mixture of ATP and substrate.

  • Incubate the plate at 30°C for 45 minutes.[4]

  • Add Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 15 minutes.[4]

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

VEGFR2_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Compound Dilutions B Add Buffer, Compound, and Enzyme A->B C Initiate with ATP/Substrate B->C D Incubate at 30°C for 45 min C->D E Add Kinase-Glo Reagent D->E F Incubate at RT for 15 min E->F G Measure Luminescence F->G H Calculate IC50 G->H

VEGFR-2 Kinase Inhibition Assay Workflow
Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7]

Signaling Pathway Analysis: Western Blotting for PI3K/Akt and MAPK/ERK Pathways

This protocol assesses the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.[8][9]

Materials:

  • Human cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the total protein and loading control.

PI3K_MAPK_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Compound 3-Benzyl-6-bromo- 1H-quinolin-2-one Compound->RTK Inhibits? Compound->PI3K Inhibits? MEK MEK Compound->MEK Inhibits? PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Raf Raf Ras->Raf Activates Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes

Potential Signaling Pathways Modulated by Quinolinone Derivatives

References

Application Notes and Protocols: 3-Benzyl-6-bromo-1H-quinolin-2-one as a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyl-6-bromo-1H-quinolin-2-one is a synthetic heterocyclic compound belonging to the quinolinone class. While direct applications of this specific molecule as a molecular probe are not extensively documented in current literature, its structural analogs and the broader family of quinolin-2-one derivatives have demonstrated significant potential in various research and drug development contexts. This document provides an overview of the synthesis of this compound, and extrapolates potential applications and experimental protocols based on the known activities of structurally related quinolin-2-one compounds. These potential applications include use as a fluorescent probe and as an inhibitor of various enzymes and cellular pathways.

Synthesis and Physicochemical Properties

This compound is primarily known as a chemical intermediate in the synthesis of more complex molecules, including the anti-tuberculosis drug Bedaquiline.[1][2] The synthesis of its precursors, such as 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline, is well-documented.[1][2][3][4]

Table 1: Physicochemical Properties of 3-Benzyl-6-bromo-2-chloroquinoline (a precursor)

PropertyValueReference
Molecular FormulaC₁₆H₁₁BrClN[3]
Molecular Weight332.62 g/mol [3]
CAS Number654655-68-2[3]

Potential Applications as a Molecular Probe

Based on the activities of other quinolin-2-one derivatives, this compound could potentially be developed as a molecular probe in the following areas:

Fluorescent Probing and Bioimaging

Quinolin-2-one derivatives are known for their fluorescent properties and have been utilized as fluorescent probes for the detection of metal ions and small molecules, as well as for imaging lipid bilayers.[5][6][7][8][9] The fluorescence of these compounds can be sensitive to the local environment, making them potentially useful for studying biological systems.

Enzyme Inhibition

Various quinolin-2-one derivatives have been identified as inhibitors of a range of enzymes, suggesting their potential as scaffolds for drug discovery.[10][11][12]

  • Kinase Inhibition: Quinolin-2-one and quinazoline-2-indolinone hybrids have shown inhibitory activity against kinases such as PI3Kα and CDK5, which are key targets in cancer therapy.[11][12]

  • Reverse Transcriptase Inhibition: Certain quinolin-2-one derivatives have demonstrated inhibitory activity against HIV-1 reverse transcriptase.[10]

  • Other Enzymes: Quinolin-2-one derivatives have also been investigated as inhibitors of succinate dehydrogenase and for their antibacterial properties by targeting enzymes like dihydrofolate reductase.[13][14]

Table 2: Biological Activities of Representative Quinolin-2-one Derivatives

Compound/Derivative ClassTarget/ActivityIC₅₀/MICReference
Quinolin-2-one derivativesHIV-1 Reverse Transcriptase0.15 µM (for compound 4d2)[10]
Quinazoline-2-indolinone hybridPI3Kα9.11 nM (for compound 8)[11]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-20.503 µM (for compound 7d)[15]
Quinoline-2-one derivativesMRSA (Antibacterial)0.75 µg/mL (for compound 6c)[14]
Quinolone acylated arabinose hydrazoneHCT-116 (Anticancer)23.5 µg/mL (for derivative 8)[16]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound as a molecular probe, based on methodologies used for similar compounds.

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline (Precursor)

This protocol is adapted from the synthesis of related methoxyquinoline derivatives.[1]

  • Dissolve 3-Benzyl-6-bromo-2-chloroquinoline in anhydrous methanol.

  • Add a methanolic solution of sodium methoxide.

  • Reflux the reaction mixture overnight with stirring.

  • Cool the mixture to room temperature and then store at -20°C overnight to induce precipitation.

  • Filter the precipitate, wash with water, and air dry to obtain 3-benzyl-6-bromo-2-methoxyquinoline.

General Protocol for Kinase Inhibition Assay

This is a representative protocol for evaluating the inhibitory effect of a compound on a specific kinase.

  • Prepare a reaction buffer containing the kinase, a fluorescently labeled substrate peptide, and ATP.

  • Add varying concentrations of this compound (or a related derivative) to the reaction mixture.

  • Incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a termination buffer.

  • Measure the fluorescence to determine the extent of substrate phosphorylation.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol for Assessing Antibacterial Activity (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

  • Prepare a series of dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors, a potential application for quinolin-2-one derivatives.

G Potential Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Probe 3-Benzyl-6-bromo- 1H-quinolin-2-one (Potential Inhibitor) Probe->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Probe Evaluation

This diagram outlines a general workflow for the synthesis and evaluation of a novel compound as a potential molecular probe.

G General Workflow for Molecular Probe Evaluation Synthesis Synthesis & Purification of Quinolin-2-one Derivative Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Photophysical_Properties Photophysical Analysis (Absorption, Emission, Quantum Yield) Characterization->Photophysical_Properties Biological_Screening Initial Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Hit_Identification->Biological_Screening Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Active In_Vitro_Assays Detailed In Vitro Assays (e.g., Western Blot, Flow Cytometry) Lead_Optimization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies

Caption: A generalized workflow for the development of a molecular probe.

Conclusion

While this compound itself is not yet established as a molecular probe, its structural framework is present in a class of compounds with significant and diverse biological activities. The information and protocols provided herein offer a starting point for researchers interested in exploring the potential of this and related quinolin-2-one derivatives as fluorescent probes and enzyme inhibitors for applications in fundamental research and drug discovery. Further investigation is warranted to fully elucidate the specific properties and applications of this compound.

References

Application Notes and Protocols for the Experimental Investigation of 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the investigation of the biological activities of the novel compound, 3-Benzyl-6-bromo-1H-quinolin-2-one. Quinolin-2-one derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document outlines detailed protocols for a tiered screening approach to elucidate the therapeutic potential of this specific molecule.

Anticancer Activity Evaluation

The quinolin-2-one scaffold is a privileged structure in the design of anticancer agents.[1][4] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7] The following protocols are designed to assess the potential of this compound as an anticancer agent by evaluating its impact on cell viability, apoptosis, and cell cycle progression.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9][10][11][12]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.1
1
10
50
100
IC₅₀ (µM)

Experimental Workflow for Anticancer Activity Screening

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action A Cancer Cell Lines (e.g., MCF-7, PC-3, HCT-116) B Treat with 3-Benzyl-6-bromo- 1H-quinolin-2-one (Dose-Response) A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If Cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If Cytotoxic

Caption: Tiered approach for evaluating anticancer potential.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[15][16]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[17]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solution according to the manufacturer's protocol.[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[14][17]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
IC₅₀
2x IC₅₀

Apoptosis Signaling Pathway

A 3-Benzyl-6-bromo- 1H-quinolin-2-one B Cellular Target (e.g., Kinase, DNA) A->B C Caspase Activation (Initiator & Effector) B->C D Apoptosis C->D

Caption: Potential mechanism of apoptosis induction.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[18][19] The amount of PI fluorescence is directly proportional to the amount of DNA.[18]

Protocol:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[20][21]

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[19][20][21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
IC₅₀

Antimicrobial Activity Screening

Quinoline derivatives have been reported to possess significant antibacterial activity.[22][23] The following protocols are designed to determine the antimicrobial spectrum and potency of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Enterococcus faecalis

Antimicrobial Screening Workflow

A Bacterial Strains (Gram-positive & Gram-negative) B Broth Microdilution Assay (Serial Dilutions of Compound) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Determine Minimum Bactericidal Concentration (MBC) C->D

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity Evaluation

Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2][25][26] The following in vitro assay can provide an initial assessment of the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve of sodium nitrite is used to quantify nitrite concentration.

Data Presentation:

Concentration (µM)Nitrite Concentration (µM)% NO Inhibition
Control (No LPS)
LPS Only0
1
10
50
100

Anti-inflammatory Screening Logic

A RAW 264.7 Macrophages B Pre-treat with Compound A->B C Stimulate with LPS B->C D Measure Nitric Oxide (NO) Production (Griess Assay) C->D E Assess Inhibition of Pro-inflammatory Mediator D->E

Caption: Logic for in vitro anti-inflammatory screening.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines, bacterial strains, and laboratory equipment. Appropriate safety precautions should be taken when handling chemical compounds and biological materials.

References

Application Notes and Protocols for the Derivatization of 3-Benzyl-6-bromo-1H-quinolin-2-one in Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the scaffold, 3-Benzyl-6-bromo-1H-quinolin-2-one, for the exploration of its therapeutic potential. This document outlines detailed protocols for the synthesis of the core structure, its subsequent derivatization at key positions, and methods for evaluating the biological activities of the resulting novel compounds. The quinolin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of the Core Scaffold: this compound

The synthesis of the foundational molecule, this compound, can be achieved through established methods of quinoline synthesis, such as the Friedländer, Doebner-von Miller, or Knorr synthesis. A plausible and efficient approach is a variation of the Friedländer synthesis.[1][2][3] This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group.

Protocol: Synthesis of this compound

This protocol is based on the principles of the Friedländer annulation.

Materials:

  • 2-Amino-5-bromobenzaldehyde

  • Phenylacetone

  • Piperidine (catalyst)

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1 equivalent) and phenylacetone (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Derivatization Strategies

The this compound scaffold offers several points for chemical modification to generate a library of diverse compounds for activity screening. The primary sites for derivatization are the nitrogen at position 1 (N-alkylation/arylation) and the bromine at position 6 (cross-coupling reactions).

N-Alkylation/Arylation at Position 1

The nitrogen atom of the quinolin-2-one ring can be readily alkylated or arylated to introduce various substituents, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

General Protocol for N-Alkylation:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 equivalents).

  • Stir the reaction mixture at room temperature or gentle heating (50-60 °C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions at Position 6

The bromo-substituent at the 6-position is a versatile handle for introducing a wide array of chemical moieties through palladium-catalyzed cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituent at this position.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the quinolinone core and various aryl or heteroaryl boronic acids or esters.

Protocol for Suzuki-Miyaura Coupling:

  • In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

The Sonogashira coupling enables the introduction of terminal alkynes at the 6-position, which can serve as handles for further "click" chemistry or as pharmacophoric elements themselves.

Protocol for Sonogashira Coupling:

  • To a degassed solution of this compound (1 equivalent) and the terminal alkyne (1.5 equivalents) in a solvent mixture like triethylamine and DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.06 equivalents).

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until completion.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of a variety of 6-amino-quinolin-2-one derivatives.

Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Biological Activity Studies

Derivatives of the this compound scaffold are promising candidates for a range of biological activities. Below are protocols for assessing their potential as anticancer and antimicrobial agents.

Anticancer Activity

Quinolin-2-one derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR, and induction of apoptosis.[4][5][6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized quinolinone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) values.

Principle: These assays measure the ability of the compounds to inhibit the activity of specific kinases, which are often dysregulated in cancer.

Protocol (General):

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen®).

  • In a 384-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubate the reaction at room temperature for the recommended time.

  • Add the detection reagent to stop the reaction and generate a luminescent or fluorescent signal.

  • Measure the signal, which is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ values.

Antimicrobial Activity

Quinolinone derivatives have also demonstrated potent activity against various bacterial and fungal strains.[7]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of 3-Benzyl-6-substituted-1H-quinolin-2-one Derivatives

Compound IDR (at position 6)Cancer Cell LineIC₅₀ (µM)
Core -BrMCF-7>100
1a -PhenylMCF-725.4
1b -4-MethoxyphenylMCF-715.8
1c -4-ChlorophenylMCF-718.2
2a -PhenylethynylA54932.1
2b -(Trimethylsilyl)ethynylA54945.6
3a -AnilinoMCF-712.5
3b -MorpholinoA5498.7

Table 2: Antimicrobial Activity of 3-Benzyl-6-substituted-1H-quinolin-2-one Derivatives

Compound IDR (at position 6)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Core -Br>128>128
1a -Phenyl64128
1b -4-Methoxyphenyl3264
3a -Anilino832
3b -Morpholino416

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and signaling pathways.

Derivatization_Workflow cluster_N1 N1-Derivatization cluster_C6 C6-Derivatization Core This compound N_Alkylation N-Alkylation/ Arylation Core->N_Alkylation R-X, Base Suzuki Suzuki Coupling (Aryl/Heteroaryl) Core->Suzuki Ar-B(OH)2, Pd cat. Sonogashira Sonogashira Coupling (Alkynyl) Core->Sonogashira R-C≡CH, Pd/Cu cat. Buchwald Buchwald-Hartwig Amination (Amino) Core->Buchwald R2NH, Pd cat. Activity Biological Activity Screening N_Alkylation->Activity Suzuki->Activity Sonogashira->Activity Buchwald->Activity

Caption: Derivatization workflow for this compound.

EGFR_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.

Bacterial_Cell_Wall_Synthesis Precursors Cytoplasmic Precursors Lipid_I Lipid I Synthesis Precursors->Lipid_I Lipid_II Lipid II Synthesis Lipid_I->Lipid_II Translocation Translocation across membrane Lipid_II->Translocation Polymerization Transglycosylation (Polymerization) Translocation->Polymerization Crosslinking Transpeptidation (Cross-linking) Polymerization->Crosslinking Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Quinolinone Quinolinone Derivative Quinolinone->Polymerization Inhibition Quinolinone->Crosslinking Inhibition

References

Application Notes and Protocols for High-Throughput Screening of 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among these, the quinolin-2-one scaffold has emerged as a privileged structure in the development of novel therapeutic agents. 3-Benzyl-6-bromo-1H-quinolin-2-one is a key intermediate in the synthesis of various active pharmaceutical ingredients.[2] This document provides detailed application notes and protocols for the utilization of this compound and its analogs in high-throughput screening (HTS) campaigns, with a particular focus on the inhibition of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a critical target in acute leukemia.[3][4]

The interaction between Menin and MLL fusion proteins is essential for the development and maintenance of MLL-rearranged leukemias.[4][5] Disrupting this PPI with small molecules presents a promising therapeutic strategy.[3][5] High-throughput screening methodologies, such as fluorescence polarization (FP), are well-suited for identifying inhibitors of this interaction.[3][6]

Target Pathway: Menin-MLL Interaction in Leukemia

Menin is a scaffold protein that, through interaction with the N-terminus of MLL, plays a crucial role in the recruitment of the MLL histone methyltransferase complex to target genes, such as HOXA9 and MEIS1.[4] In MLL-rearranged leukemia, the MLL gene is fused to one of over 80 different partner genes, resulting in oncogenic MLL fusion proteins. The interaction with Menin is critical for the oncogenic function of these fusion proteins, leading to the upregulation of target genes and subsequent leukemogenesis.[3][4] Inhibition of the Menin-MLL interaction abrogates the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of leukemogenic genes and induction of cancer cell differentiation and apoptosis.[3]

Menin_MLL_Pathway Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Upregulation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Inhibitor 3-Benzyl-6-bromo- 1H-quinolin-2-one (or analog) Inhibitor->Menin Inhibits Interaction HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating 1. Compound Plating: Dispense test compounds and controls into 384-well plates. Menin_Addition 3. Menin Addition: Add Menin protein solution to all wells. Compound_Plating->Menin_Addition Reagent_Prep 2. Reagent Preparation: Prepare Menin protein and fluorescent MLL peptide solutions in assay buffer. Reagent_Prep->Menin_Addition Peptide_Addition 5. Peptide Addition: Add fluorescent MLL peptide to all wells. Reagent_Prep->Peptide_Addition Incubation1 4. Incubation: Incubate for 15 minutes at room temperature. Menin_Addition->Incubation1 Incubation1->Peptide_Addition Incubation2 6. Incubation: Incubate for 60 minutes at room temperature, protected from light. Peptide_Addition->Incubation2 FP_Reading 7. Read Plate: Measure fluorescence polarization. Incubation2->FP_Reading Data_Analysis 8. Data Analysis: Calculate Z' factor, % inhibition, and determine IC50 values for hits. FP_Reading->Data_Analysis Hit_Confirmation Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen, TR-FRET) Dose_Response->Orthogonal_Assay Cellular_Assay Cell-Based Assay (e.g., Proliferation in MLL-r cells) Orthogonal_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one, a key intermediate in pharmaceutical research. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and address common challenges encountered during synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the critical intramolecular cyclization step of N-(4-bromophenyl)-3-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the acylation of 4-bromoaniline with 3-phenylpropanoyl chloride to form the intermediate, N-(4-bromophenyl)-3-phenylpropanamide. The second step is an intramolecular cyclization of this amide, typically under acidic conditions, to yield the final quinolin-2-one product.

Q2: My cyclization reaction is resulting in a low yield. What are the primary factors to investigate?

A2: Low yields in the cyclization step can often be attributed to several factors:

  • Inadequate Acid Strength or Amount: The acid catalyst is crucial for promoting the intramolecular electrophilic aromatic substitution. Insufficient acidity may lead to an incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction requires heating, but excessive temperatures can lead to decomposition and the formation of tarry byproducts.

  • Presence of Moisture: Dehydrating agents are often used, as water can interfere with the reaction.

  • Purity of the Starting Amide: Impurities in the N-(4-bromophenyl)-3-phenylpropanamide can lead to side reactions and lower the yield of the desired product.

Q3: I am observing the formation of a dark, tarry substance in my reaction mixture. How can this be minimized?

A3: Tar formation is a common issue in acid-catalyzed cyclization reactions, often resulting from polymerization or degradation of starting materials or products at high temperatures. To mitigate this, consider the following:

  • Optimize Reaction Temperature: Start with a lower temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Control Reaction Time: Avoid prolonged heating once the reaction has reached completion, as this can promote the formation of byproducts.

  • Ensure Efficient Stirring: Good agitation helps to maintain a uniform temperature throughout the reaction mixture and prevent localized overheating.

Troubleshooting: Low Yield in the Cyclization Step
Symptom Possible Cause Suggested Solution
Low conversion of starting material (amide) Insufficient acid catalysis or reaction temperature.Increase the amount of acid catalyst (e.g., polyphosphoric acid) or switch to a stronger acid like triflic acid. Gradually increase the reaction temperature while monitoring for decomposition.[1]
Reaction time is too short.Monitor the reaction progress using TLC and extend the reaction time until the starting material is consumed.
Formation of multiple unidentified spots on TLC Decomposition of starting material or product.Lower the reaction temperature and/or shorten the reaction time. Ensure the purity of the starting amide.
Side reactions due to reactive intermediates.Consider using a milder cyclization agent. The choice of acid can influence the reaction pathway.
Significant amount of dark, insoluble material Polymerization or charring at high temperatures.Carefully control the temperature using an oil bath and ensure efficient stirring. Consider a solvent with a higher boiling point for better temperature regulation.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous solution during workup to ensure the product precipitates. Extract the aqueous layer multiple times with a suitable organic solvent.

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromophenyl)-3-phenylpropanamide (Amide Intermediate)

Materials:

  • 4-Bromoaniline

  • 3-Phenylpropanoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 3-phenylpropanoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-(4-bromophenyl)-3-phenylpropanamide can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Protocol 2: Intramolecular Cyclization to this compound

Materials:

  • N-(4-bromophenyl)-3-phenylpropanamide

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Ice water

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, add N-(4-bromophenyl)-3-phenylpropanamide (1.0 eq) to an excess of polyphosphoric acid (typically 10-20 times the weight of the amide).

  • Heat the mixture with stirring to 100-140 °C. The optimal temperature may need to be determined empirically.

  • Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation: Comparison of Cyclization Conditions

Catalyst/Reagent Temperature (°C) Reaction Time (h) Reported Yield (%) Notes
Polyphosphoric Acid (PPA)120-1402-460-75A common and effective reagent, but can be viscous and difficult to stir.
Eaton's Reagent100-1201-370-85Often gives higher yields and is less viscous than PPA, allowing for better mixing.
Triflic Acid (Tf₂O)0 to RT0.5-275-90A very strong acid that can promote cyclization at lower temperatures, but is more expensive.[1]
Phosphorus Oxychloride (POCl₃)Reflux3-650-65A common reagent for Bischler-Napieralski type reactions, which can also be applied here.[2][3][4]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Amide Synthesis cluster_step2 Step 2: Cyclization Amidation Amidation of 4-Bromoaniline with 3-Phenylpropanoyl Chloride Workup1 Aqueous Workup and Extraction Amidation->Workup1 Purification1 Purification (Recrystallization/Chromatography) Workup1->Purification1 Amide N-(4-bromophenyl)-3-phenylpropanamide Purification1->Amide Cyclization Intramolecular Cyclization (e.g., with PPA) Amide->Cyclization Intermediate Workup2 Quenching with Ice Water and Neutralization Cyclization->Workup2 Purification2 Purification (Recrystallization) Workup2->Purification2 Product This compound Purification2->Product

Caption: Synthetic workflow for this compound.

Logical Troubleshooting Flow

troubleshooting_flow Start Low Yield in Cyclization Reaction Check_Conversion Check TLC for Starting Material Start->Check_Conversion Check_Byproducts Multiple Spots or Tarry Material? Check_Conversion->Check_Byproducts No Increase_Catalyst Increase Acid Catalyst or Use Stronger Acid Check_Conversion->Increase_Catalyst Yes Lower_Temp Lower Reaction Temperature Check_Byproducts->Lower_Temp Yes Success Improved Yield Check_Byproducts->Success No Increase_Temp Increase Reaction Temperature Increase_Catalyst->Increase_Temp Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Extend_Time->Success Shorten_Time Shorten Reaction Time Lower_Temp->Shorten_Time Purify_Amide Check Purity of Starting Amide Shorten_Time->Purify_Amide Purify_Amide->Success

Caption: Troubleshooting logic for low yield in the cyclization step.

References

Technical Support Center: 3-Benzyl-6-bromo-1H-quinolin-2-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzyl-6-bromo-1H-quinolin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and experimental application of this compound.

Synthesis and Purification

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to obtain this compound?

A1: A common and effective synthetic route involves a two-step process starting from 3-Benzyl-6-bromo-2-chloroquinoline. The first step is a nucleophilic substitution with sodium methoxide to yield 3-benzyl-6-bromo-2-methoxyquinoline. The subsequent and final step is the O-demethylation of the methoxy intermediate to the desired this compound.

Q2: I am having trouble with the final O-demethylation step. What are the common challenges and how can I overcome them?

A2: The O-demethylation of the 2-methoxyquinoline intermediate can sometimes be challenging. Common issues include incomplete reaction, side-product formation, and difficulties in product isolation. Boron tribromide (BBr₃) is a highly effective reagent for this transformation. Please refer to the detailed experimental protocol and troubleshooting guide below for specific guidance.

Q3: My purified product has low solubility. What solvents are recommended for solubilizing this compound for experiments?

A3: Due to the presence of the polar quinolin-2-one core, this compound is expected to have limited solubility in non-polar organic solvents and water. For biological assays, dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution is a standard practice. For purification and other applications, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) may be effective. It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific application.

Troubleshooting Guide: Synthesis and Purification

Problem Possible Cause Recommendation
Low yield in the conversion of the chloro to the methoxy intermediate Incomplete reaction due to insufficient reagent or reaction time.Ensure a molar excess of sodium methoxide is used. Monitor the reaction by TLC until the starting material is consumed. Consider extending the reflux time.
Moisture in the reaction.Use anhydrous methanol and ensure all glassware is thoroughly dried.
Incomplete O-demethylation to the final quinolin-2-one Insufficient BBr₃.Use at least one equivalent of BBr₃ per methoxy group. An excess is often required.
Reaction temperature is too low.While the initial addition of BBr₃ should be done at low temperature (e.g., -78 °C or 0 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or even gently heated to go to completion.
Formation of multiple byproducts during demethylation BBr₃ is a strong Lewis acid and can react with other functional groups.Maintain a low temperature during the addition of BBr₃. Minimize reaction time once the starting material is consumed.
Difficulty in purifying the final product The product is a polar compound and may streak on silica gel.Use a polar solvent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol). Consider adding a small amount of acetic acid to the eluent to improve peak shape. Alternatively, reverse-phase chromatography (C18) can be an effective purification method for polar compounds.
Product "oiling out" during crystallization The compound is impure, leading to a depressed melting point.Purify the crude product by column chromatography before attempting crystallization.
The chosen solvent system is not optimal.Try a different solvent or a combination of solvents. Slow evaporation or cooling can promote crystal growth over oiling out.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline

This protocol is adapted from a known procedure for the synthesis of the methoxy intermediate.[1]

  • Materials: 3-Benzyl-6-bromo-2-chloroquinoline, anhydrous methanol, sodium methoxide.

  • Procedure:

    • Dissolve 3-Benzyl-6-bromo-2-chloroquinoline in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol to the reaction mixture.

    • Reflux the mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 3-benzyl-6-bromo-2-methoxyquinoline, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: O-Demethylation to this compound

This is a general protocol for BBr₃ mediated demethylation of aryl methyl ethers and should be optimized for this specific substrate.[2][3][4]

  • Materials: 3-benzyl-6-bromo-2-methoxyquinoline, anhydrous dichloromethane (DCM), boron tribromide (BBr₃) solution in DCM, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of BBr₃ (1.5 - 2.0 equivalents) in DCM to the reaction mixture via a syringe.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Synthesis Workflow

A 3-Benzyl-6-bromo-2-chloroquinoline B 3-benzyl-6-bromo-2-methoxyquinoline A->B  NaOCH₃, MeOH, Reflux   C This compound B->C  BBr₃, DCM, -78 °C to rt  

Caption: Synthetic pathway to this compound.

Experimental Applications: Anticancer and Antibacterial Assays

Frequently Asked Questions (FAQs)

Q4: What are the potential biological activities of this compound?

A4: Quinolin-2-one derivatives are known to exhibit a wide range of biological activities. Given its structural features, this compound could potentially possess anticancer and antibacterial properties. The 6-bromo substitution, in particular, has been associated with cytotoxic activity in related quinolinone and quinazolinone analogs.[5][6][7]

Q5: How do I perform a preliminary screening for anticancer activity?

A5: The MTT assay is a standard colorimetric assay to assess the in vitro cytotoxic activity of a compound against various cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A detailed protocol is provided below.

Q6: Which bacterial strains should I use for antibacterial screening?

A6: For a broad-spectrum analysis, it is recommended to test the compound against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][9] The choice of strains can be further tailored based on the specific research focus, for instance, using methicillin-resistant Staphylococcus aureus (MRSA) to investigate activity against drug-resistant bacteria.[10]

Troubleshooting Guide: Biological Assays

Problem Possible Cause Recommendation
Compound precipitates in the cell culture medium (MTT assay) Poor aqueous solubility of the compound.Ensure the final concentration of DMSO in the medium is low (typically ≤ 0.5%) to avoid solvent toxicity. Prepare a more dilute stock solution if necessary.
The compound is unstable in the medium.Perform a stability test of the compound in the culture medium over the duration of the experiment.
High variability in absorbance readings (MTT assay) Uneven cell seeding.Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
Incomplete dissolution of formazan crystals.Ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance.
No zone of inhibition in the antibacterial assay The compound is not active against the tested strains.Test against a wider range of bacterial strains.
The concentration of the compound is too low.Increase the concentration of the compound on the disk or in the well.
The compound did not diffuse properly into the agar.Ensure the compound is fully dissolved in the solvent before applying it to the disk.

Experimental Protocols: Biological Assays

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.[5]

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer), cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of this compound from a stock solution in DMSO.

    • Treat the cells with different concentrations of the compound and a vehicle control (DMSO) and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antibacterial Susceptibility Testing (Disk Diffusion Method)

This is a widely used method for preliminary screening of antibacterial activity.

  • Materials: Bacterial strains, Mueller-Hinton agar (MHA), sterile paper disks, stock solution of this compound in DMSO, standard antibiotic disks (positive control), DMSO (negative control).

  • Procedure:

    • Prepare a bacterial inoculum and spread it evenly onto the surface of an MHA plate.

    • Impregnate sterile paper disks with a known concentration of the test compound solution.

    • Place the disks on the inoculated MHA plate, along with positive and negative control disks.

    • Incubate the plate at 37 °C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

Biological Assay Workflow

cluster_0 Anticancer Activity cluster_1 Antibacterial Activity A Prepare Cancer Cell Culture B Treat with Compound A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate IC₅₀ D->E F Inoculate Agar Plate G Apply Compound Disks F->G H Incubate G->H I Measure Zone of Inhibition H->I

Caption: Workflow for anticancer and antibacterial screening.

Characterization

Q7: How can I confirm the structure of my synthesized this compound?

A7: The structure of the final compound should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected NMR spectral data will be different from its precursors.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR:

    • Aromatic protons of the quinolinone and benzyl rings will appear in the range of δ 7.0-8.5 ppm.

    • A singlet for the benzylic CH₂ group is expected around δ 4.0-4.5 ppm.

    • A broad singlet for the N-H proton of the quinolin-2-one ring will be present, typically at a downfield chemical shift (>10 ppm).

  • ¹³C NMR:

    • The carbonyl carbon (C=O) of the quinolin-2-one will be observed at a downfield chemical shift, typically in the range of δ 160-170 ppm.

    • Aromatic carbons will appear in the range of δ 115-150 ppm.

    • The benzylic carbon (CH₂) will resonate around δ 35-45 ppm.

Troubleshooting Guide: Characterization

Problem Possible Cause Recommendation
¹H NMR spectrum shows a singlet around 3.8 ppm instead of a broad NH peak. The O-demethylation was unsuccessful, and the compound is the 2-methoxyquinoline intermediate.Re-treat the compound with BBr₃ or another demethylating agent.
Mass spectrum shows a molecular ion peak corresponding to the starting material or an unexpected mass. The reaction was incomplete or side reactions occurred.Purify the sample and re-analyze. Consider alternative ionization methods in mass spectrometry.
Broad or unresolved peaks in NMR spectra. The sample is impure or contains paramagnetic impurities.Further purify the sample. Ensure the NMR solvent is of high quality.

This technical support center is intended to be a dynamic resource. For further assistance or to report new experimental challenges and solutions, please contact our support team.

References

Technical Support Center: Optimization of Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of your synthesis experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of quinolinones, covering key reactions such as the Conrad-Limpach, Gould-Jacobs, and Camps syntheses.

Q1: What are the primary causes of low yield in the Conrad-Limpach-Knorr synthesis of 4-quinolinones?

A1: Low or no yield in this synthesis often stems from issues in the high-temperature cyclization step. Key factors include:

  • Insufficient Temperature: The thermal cyclization of the intermediate β-arylaminoacrylate requires high temperatures, typically around 250°C, to proceed efficiently.[1]

  • Improper Solvent: The choice of solvent is critical. High-boiling, inert solvents like diphenyl ether or mineral oil are necessary to reach the required temperature and can increase yields significantly, sometimes up to 95%.[1] Reactions conducted without an appropriate high-boiling solvent often result in very low yields (below 30%).[1]

  • Substrate Reactivity: The electronic properties of the starting aniline can affect the cyclization. Anilines with electron-withdrawing groups may require more forceful conditions (higher temperatures or longer reaction times) to achieve good conversion.[1]

Q2: How can I control the regioselectivity in the Gould-Jacobs reaction when using an asymmetrically substituted aniline?

A2: Regioselectivity is a well-known challenge in the Gould-Jacobs reaction. The cyclization can occur at either of the two ortho positions relative to the amino group. The outcome is governed by both steric and electronic effects of the substituents on the aniline ring.[1] For example, a bulky substituent may sterically hinder cyclization at the adjacent ortho position, favoring the formation of the other regioisomer.

Q3: In the Camps cyclization, how can I favor the formation of a 4-quinolinone over a 2-quinolinone?

A3: The Camps cyclization of N-(2-acylaryl)amides can lead to either 2- or 4-quinolinones depending on the substrate and reaction conditions.[2] In the presence of a strong base like sodium hydroxide, deprotonation tends to occur at the α-position of the ketone, which is followed by an intramolecular aldol condensation to form the 4-quinolinone product.[2] The choice of a stronger base can therefore be used to influence the regioselectivity of the reaction.[2]

Q4: What are common side reactions in quinolinone synthesis, and how can they be minimized?

A4: Side reactions can significantly lower the yield and complicate purification. Common issues include:

  • Self-Condensation: Under basic conditions, the ketone or aldehyde reactant can undergo self-aldol condensation.[3] This can be mitigated by slowly adding the carbonyl component to the reaction mixture or by using a milder base or an acid catalyst.[3]

  • Polymerization: In acid-catalyzed reactions like the Doebner-von Miller synthesis, the α,β-unsaturated carbonyl substrate can polymerize.[4][5] Performing the reaction in a biphasic system can sequester the carbonyl compound in an organic phase, reducing polymerization.[4]

  • Product Decomposition: At the high temperatures required for some cyclizations (e.g., Conrad-Limpach), the desired quinolinone product can decompose.[1] This can be addressed by carefully controlling the reaction temperature and duration; a slightly lower temperature for a longer time may be beneficial.[1]

Q5: What are the best practices for purifying quinolinone products?

A5: Purification challenges often arise from complex reaction mixtures containing unreacted starting materials and byproducts.[6] Effective techniques include:

  • Recrystallization: This is a final step to obtain a highly pure product, often from solvents like DMF.[1][6]

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from complex mixtures.[6]

  • Salt Formation: Since quinolinones are basic, they can often be precipitated and purified as crystalline salts (e.g., hydrochloride or picrate salts).[7][8] The free base can then be regenerated by treatment with a base.[8]

Troubleshooting Guides

This section provides systematic approaches to resolving specific, complex issues encountered during quinolinone synthesis.

Guide 1: Low Product Yield and/or No Conversion

Issue: The reaction shows low conversion of starting materials, resulting in a very low yield or no desired product.

Systematic Troubleshooting:

  • Verify Reaction Temperature:

    • Question: Is the temperature sufficient for the key cyclization step?

    • Action: For thermal cyclizations like the Conrad-Limpach or Gould-Jacobs, ensure the temperature reaches ~250°C.[1] Use a high-boiling solvent like diphenyl ether to maintain this temperature consistently.[1] For other syntheses, monitor the reaction by TLC and consider incrementally increasing the temperature if the reaction has stalled.[6]

  • Assess Catalyst and Solvent Choice:

    • Question: Is the catalyst appropriate for your specific substrates?

    • Action: The choice of acid or base catalyst is often substrate-dependent.[3][9] If one catalyst is ineffective, screen others. For instance, in the Friedländer synthesis, options range from Brønsted acids (p-TsOH) to Lewis acids (FeCl₃) and bases (KOH).[3] The solvent can also influence reaction rates; screen a variety of solvents to find the optimal one for your system.[10]

  • Check Purity and Stoichiometry of Reactants:

    • Question: Are the starting materials pure and in the correct ratio?

    • Action: Impurities in starting materials can interfere with the reaction.[3] Ensure reagents are pure and, if necessary, anhydrous.[3] Optimizing the stoichiometry of the reactants can also help suppress side reactions and improve yield.[10]

G start Low or No Product Yield temp Is the reaction temperature optimal for cyclization? start->temp catalyst Is the catalyst and solvent choice appropriate? temp->catalyst Yes action_temp Adjust temperature. Use high-boiling solvent (e.g., diphenyl ether). temp->action_temp No reagents Are starting materials pure and stoichiometry correct? catalyst->reagents Yes action_catalyst Screen different acid/base catalysts and solvents. catalyst->action_catalyst No end Yield Optimized reagents->end Yes action_reagents Purify starting materials. Optimize reactant ratios. reagents->action_reagents No action_temp->catalyst action_catalyst->reagents action_reagents->end

Caption: Troubleshooting workflow for low product yield.

Guide 2: Formation of Multiple Products or Isomers (Poor Regioselectivity)

Issue: The reaction produces a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This is common in the Gould-Jacobs and Camps syntheses with unsymmetrical starting materials.[1][2]

Systematic Troubleshooting:

  • Analyze Steric and Electronic Effects:

    • Question: How do the substituents on the aniline or ketone influence the reaction pathway?

    • Action: For the Gould-Jacobs reaction, evaluate the steric hindrance and electronic effects of substituents on the aniline ring, as these control the cyclization position.[1] For the Camps cyclization, the position of enolization is key.[2]

  • Modify the Catalyst/Base:

    • Question: Can a different catalyst or base direct the reaction to the desired isomer?

    • Action: In the Camps reaction, using a stronger base (e.g., NaOH) can favor deprotonation at the ketone's α-position, leading to the 4-quinolinone.[2] For other syntheses, exploring different acid or base catalysts may alter the product ratio.

  • Introduce a Directing Group:

    • Question: Can a temporary directing group be used to force the desired regioselectivity?

    • Action: In some syntheses, like the Friedländer, introducing a temporary group such as a phosphoryl group on the α-carbon of the ketone can control the direction of cyclization.[6] This strategy may be adaptable to certain quinolinone syntheses.

G start Poor Regioselectivity (Isomer Mixture) analyze Analyze Steric and Electronic Effects start->analyze modify_base Can catalyst/base choice be modified to direct the reaction? analyze->modify_base directing_group Is introducing a temporary directing group feasible? modify_base->directing_group No action_base Switch to a stronger or milder base/acid to alter the dominant pathway. modify_base->action_base Yes end Improved Regioselectivity directing_group->end No action_group Incorporate a directing group on the ketone or aniline to block one reaction site. directing_group->action_group Yes action_base->end action_group->end

Caption: Decision-making process for improving regioselectivity.

Data Presentation

Table 1: Effect of Solvent on Yield in Conrad-Limpach Synthesis
SolventBoiling Point (°C)Typical YieldReference
None-< 30%[1]
Mineral Oil~310High[1]
Diphenyl Ether259Up to 95%[1]
1,2,4-Trichlorobenzene214Effective[1]
2-Nitrotoluene222Effective[1]
Table 2: Common Catalysts for Quinolinone Synthesis
Synthesis MethodCatalyst TypeExamplesReference
FriedländerBrønsted Acidp-TsOH, H₂SO₄[3]
FriedländerLewis AcidZnCl₂, FeCl₃[3]
Camps CyclizationBaseNaOH, KOH[2]
Conrad-LimpachAcid (Condensation)HCl, H₂SO₄ (trace)[1]
Gould-JacobsNone (Thermal Cyclization)Heat (~250°C)[1]

Experimental Protocols

Protocol 1: General Procedure for Gould-Jacobs Synthesis of a 4-Quinolone-3-carboxylic Acid Ester

This protocol provides a general procedure for synthesizing a 4-quinolone ester, a key intermediate for many pharmaceuticals.

Materials:

  • Substituted Aniline (1 equivalent)

  • Diethyl ethoxymethylenemalonate (1 equivalent)

  • High-boiling solvent (e.g., diphenyl ether)

  • Diethyl ether

  • DMF (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Condensation: In a round-bottom flask, mix the aniline (1 eq.) and diethyl ethoxymethylenemalonate (1 eq.). Heat the mixture, typically between 100-140°C, for 1-2 hours until the theoretical amount of ethanol has been removed. The intermediate acrylate can be isolated or used directly.

  • Cyclization: Add the crude intermediate to a high-boiling solvent like diphenyl ether in a separate flask. Heat the mixture to approximately 250°C to induce thermal cyclization.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Add diethyl ether to precipitate the solid 4-quinolinone product.[1]

  • Purification: Collect the solid by filtration. Purify the crude product by recrystallizing from a suitable solvent, such as DMF, to obtain the pure ester.[1]

Protocol 2: General Procedure for Camps Cyclization to a 4-Quinolone

This protocol describes the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form a 4-quinolinone.

Materials:

  • N-(2-acylaryl)amide (e.g., N-(2-acetylphenyl)acetamide)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Ethanol (as solvent)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(2-acylaryl)amide starting material in ethanol.

  • Addition of Base: Slowly add the aqueous NaOH solution to the mixture with stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base with an acid (e.g., HCl). The product may precipitate upon neutralization.

  • Purification: Collect the precipitated solid by filtration. If no solid forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

G setup 1. Reaction Setup (Dissolve starting material in solvent) add 2. Add Reagents/Catalyst (e.g., Base for Camps, or heat for Gould-Jacobs cyclization) setup->add react 3. Reaction (Heat to reflux or ~250°C. Monitor by TLC) add->react workup 4. Work-up (Cool, neutralize, and/or precipitate product) react->workup purify 5. Purification (Recrystallization or column chromatography) workup->purify product Pure Quinolinone Product purify->product

Caption: A general experimental workflow for quinolinone synthesis.

References

overcoming solubility issues with 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Benzyl-6-bromo-1H-quinolin-2-one.

FAQs & Troubleshooting Guides

Q1: My this compound is not dissolving in aqueous solutions. What are the initial steps to address this?

Initial Troubleshooting Steps:

  • Solvent Screening: Test solubility in a range of organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, and acetone. This will help in preparing a concentrated stock solution.

  • pH Adjustment: Since the 1H-quinolin-2-one structure contains a lactam, the potential for ionization through pH modification should be explored. A pH-solubility profile can determine if solubility increases in acidic or basic conditions. For many quinoline derivatives, adjusting the pH can significantly impact solubility.[1][2]

  • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help overcome the initial energy barrier for dissolution, particularly for crystalline solids.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this "crashing out"?

A2: This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium where the compound is less soluble. Several strategies can mitigate this:[1]

  • Use of Co-solvents: Instead of diluting into a purely aqueous buffer, use a buffer containing a percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[1][3] This helps maintain a more favorable solvent environment for the compound.

  • Employ Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, to the aqueous buffer can aid in forming micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1][4]

  • Slower Addition and Vigorous Stirring: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and can prevent the formation of large aggregates.[1]

Q3: Are there more advanced techniques to improve the aqueous solubility of this compound for in vivo or cell-based assays?

A3: Yes, several formulation strategies can significantly enhance the aqueous solubility and bioavailability of poorly soluble compounds:

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[5] The goal is to reduce the particle size to a molecular level and convert the crystalline drug to a more soluble amorphous form.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent water solubility.[6][7]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.

Illustrative Solubility Data

Since experimental solubility data for this compound is not available, the following table provides an illustrative comparison of solubility enhancement techniques for a hypothetical, poorly soluble quinolinone derivative.

Solubilization Technique Solvent System Fold Increase in Aqueous Solubility (Illustrative) Potential Considerations
None (Control) Deionized Water1xBaseline measurement
Co-solvency 10% Ethanol in Water10 - 50xCo-solvent may have biological effects in some assays.
20% PEG 400 in Water50 - 200xHigher viscosity; potential for excipient-induced toxicity.
pH Adjustment pH 2.0 Buffer5 - 20x (for basic quinolinones)pH must be compatible with the experimental system.[2]
pH 10.0 BufferVaries (compound specific)Potential for compound degradation at extreme pH.
Surfactant 0.5% Tween 80 in Water20 - 100xSurfactants can interfere with certain biological assays.
Cyclodextrin Complexation 5% HP-β-CD in Water100 - 1000xStoichiometry of complexation needs to be determined.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent System

Objective: To enhance the solubility of this compound using a co-solvent for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a high-concentration stock solution of the compound (e.g., 50 mM) in 100% DMSO.

  • In a separate tube, prepare the co-solvent vehicle by mixing PEG 400 and PBS. For a final concentration of 10% PEG 400, mix 1 part PEG 400 with 9 parts PBS.

  • Add the DMSO stock solution to the co-solvent vehicle to achieve the desired final concentration of the compound. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent toxicity in cellular assays.

  • Vortex the final solution thoroughly to ensure homogeneity.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water (1:1 v/v) mixture

Procedure:

  • Place a specific molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug-to-cyclodextrin) in a mortar.

  • Add a small amount of the ethanol/water mixture to the HP-β-CD to form a paste.

  • Add the this compound to the paste.

  • Knead the mixture thoroughly for 30-60 minutes. If the mixture becomes dry, add a small amount of the solvent mixture to maintain a pasty consistency.[1]

  • Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Determine the aqueous solubility of the resulting powder.

Visualizations

Solubility_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Techniques start Start: Poor Aqueous Solubility stock_prep Prepare High Concentration Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate Precipitation Observed? dilution->precipitate success Solubility Issue Resolved precipitate->success No cosolvent Use Co-solvents (e.g., PEG, Ethanol) precipitate->cosolvent Yes advanced Advanced Formulation Required solid_disp Solid Dispersion advanced->solid_disp cyclo Cyclodextrin Complexation advanced->cyclo nano Nanosuspension advanced->nano surfactant Add Surfactants (e.g., Tween 80) cosolvent->surfactant slow_add Slow Addition with Vigorous Stirring surfactant->slow_add slow_add->advanced

Caption: Troubleshooting workflow for addressing solubility issues.

CoSolvent_Preparation_Workflow start Start: Prepare Co-solvent System stock 1. Prepare Concentrated Stock of Compound in 100% DMSO start->stock vehicle 2. Prepare Co-solvent Vehicle (e.g., 10% PEG 400 in PBS) stock->vehicle mix 3. Add DMSO Stock to Co-solvent Vehicle vehicle->mix vortex 4. Vortex for Homogeneity mix->vortex end End: Final Solution Ready for Assay vortex->end

Caption: Experimental workflow for co-solvent system preparation.

References

Technical Support Center: Synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzyl-6-bromo-1H-quinolin-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of 6-bromo-1H-quinolin-2-one (Quinolinone Core Formation)

A common route to the quinolinone core is the Conrad-Limpach or Knorr synthesis, starting from 4-bromoaniline and a β-ketoester like ethyl benzoylacetate.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired 6-bromo-1H-quinolin-2-one. 1. Incorrect reaction temperature for cyclization. 2. Incomplete formation of the anilinocrotonate intermediate. 3. Decomposition of starting materials or intermediates at high temperatures.1. For the Conrad-Limpach reaction, ensure the cyclization temperature is sufficiently high (typically >200 °C) to favor the 2-quinolone isomer. For the Knorr synthesis, strong acid catalysis (e.g., polyphosphoric acid) is crucial. 2. Ensure the initial condensation is complete before attempting cyclization. This can be monitored by TLC or LC-MS. 3. Use a high-boiling point, inert solvent like Dowtherm A or mineral oil for the cyclization to ensure even heating and prevent localized overheating.
Formation of a significant amount of 4-hydroxyquinoline isomer (6-bromo-4-hydroxyquinoline). The reaction temperature for the cyclization was too low. The 4-hydroxyquinoline is the kinetically favored product at lower temperatures.Increase the cyclization reaction temperature. The 2-hydroxyquinoline (which exists as the 2-quinolone tautomer) is the thermodynamically favored product and is formed at higher temperatures.
Polymerization or tar formation. This can occur in strongly acidic and high-temperature conditions, especially in related quinoline syntheses like the Skraup or Doebner-von Miller reactions.Ensure efficient stirring and controlled heating. The use of a moderating agent like ferrous sulfate can sometimes prevent localized overheating.

Step 2: C3-Benzylation of 6-bromo-1H-quinolin-2-one

This step typically involves the reaction of the pre-formed 6-bromo-1H-quinolin-2-one with a benzylating agent (e.g., benzyl bromide) in the presence of a base.

Observed Issue Potential Cause(s) Suggested Solution(s)
Formation of O-benzylated side product (2-(benzyloxy)-6-bromoquinoline). The quinolinone anion is an ambident nucleophile, with reactivity at both the nitrogen and oxygen atoms. The choice of solvent and counter-ion can influence the site of alkylation.1. Use a polar aprotic solvent like DMF or DMSO, which tends to favor N-alkylation over O-alkylation for pyridone-type systems. 2. The use of a stronger base that fully deprotonates the quinolinone may favor C-alkylation under certain conditions, though this can be complex. 3. Some literature suggests that using the silver salt of the quinolinone can favor O-alkylation, so avoiding this may be beneficial if C-alkylation is desired.
Formation of N-benzylated side product (1-benzyl-6-bromo-1H-quinolin-2-one). Direct N-alkylation is a common competing reaction.The regioselectivity between C3 and N1 benzylation can be influenced by the reaction conditions. C3-alkylation is often more challenging. Consider alternative strategies such as a Friedel-Crafts-type reaction if direct benzylation is problematic, though this may also have its own set of side reactions. For direct alkylation, careful optimization of the base, solvent, and temperature is required.
Low conversion of the starting quinolinone. 1. Insufficiently strong base to deprotonate the quinolinone. 2. Poor quality or decomposed benzylating agent. 3. Reaction temperature is too low.1. Use a sufficiently strong base, such as sodium hydride or potassium carbonate, to generate the quinolinone anion. 2. Use a fresh, high-purity benzylating agent. 3. Gently heat the reaction mixture to increase the reaction rate, but monitor for side product formation.
Formation of poly-benzylated products. Use of an excess of the benzylating agent and/or strong reaction conditions.Use a stoichiometric amount of the benzylating agent relative to the quinolinone. Add the benzylating agent slowly to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in the synthesis of the 6-bromo-1H-quinolin-2-one core?

A1: The most common isomeric impurity is 6-bromo-4-hydroxyquinoline. Its formation is kinetically favored at lower temperatures during the cyclization step of syntheses like the Conrad-Limpach reaction. To minimize its formation, it is crucial to use higher reaction temperatures to favor the thermodynamically more stable 6-bromo-1H-quinolin-2-one.

Q2: How can I differentiate between the desired C3-benzylated product, the N-benzylated byproduct, and the O-benzylated byproduct?

A2: These isomers can be distinguished using spectroscopic methods:

  • ¹H NMR: The N-H proton signal present in the starting 6-bromo-1H-quinolin-2-one will be absent in all benzylated products. The position of the benzyl methylene protons (CH₂) will be different for each isomer.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C2) and the carbon bearing the benzyl group (C3, N1, or O-C) will be distinct for each isomer.

  • IR Spectroscopy: The C=O stretching frequency in the C3- and N-benzylated products will be different from the C-O stretching of the O-benzylated ether.

  • Mass Spectrometry: While all three isomers will have the same molecular weight, their fragmentation patterns may differ.

Q3: What is the role of the base in the benzylation step, and how does its choice affect the outcome?

A3: The base deprotonates the 6-bromo-1H-quinolin-2-one to form a nucleophilic anion. The choice of base can influence the regioselectivity of the benzylation. A strong base like sodium hydride (NaH) will irreversibly deprotonate the quinolinone, which can affect the C/N/O-alkylation ratios. A weaker base like potassium carbonate (K₂CO₃) sets up an equilibrium and is often used in these types of alkylations. The choice of base and solvent system should be optimized to maximize the yield of the desired C3-benzylated product.

Q4: Are there alternative methods for introducing the benzyl group at the C3 position?

A4: Yes, if direct benzylation proves to be low-yielding or non-selective, other methods can be considered. For example, a Friedel-Crafts type reaction on the pre-formed quinolinone core, although this may also lead to a mixture of products and requires careful optimization of the catalyst and reaction conditions. Other strategies might involve building the quinolinone ring with the benzyl group already incorporated into one of the starting materials.

Experimental Protocols

Proposed Synthesis of this compound

This is a generalized protocol based on common synthetic strategies for similar compounds. Optimization will likely be required.

Step 1: Synthesis of 6-bromo-1H-quinolin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromoaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in a high-boiling point solvent such as Dowtherm A.

  • Condensation: Heat the mixture to approximately 140-150 °C for 1-2 hours to form the intermediate anilinocrotonate, with the removal of water.

  • Cyclization: Increase the temperature to 250-260 °C and maintain for 30-60 minutes to effect cyclization.

  • Work-up and Purification: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash with hexane, and then recrystallize from a suitable solvent such as ethanol or acetic acid to obtain pure 6-bromo-1H-quinolin-2-one.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 6-bromo-1H-quinolin-2-one (1 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Benzylation: Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice water to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired this compound from any N- or O-benzylated byproducts.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound

Side Product Name Chemical Structure Formation Stage Reason for Formation Typical Observation
6-bromo-4-hydroxyquinolineIsomer of the quinolinone coreStep 1: Quinolinone Core FormationKinetically favored product at lower cyclization temperatures.Detected as an impurity in the 6-bromo-1H-quinolin-2-one intermediate.
2-(benzyloxy)-6-bromoquinolineO-benzylated isomerStep 2: BenzylationNucleophilic attack from the oxygen atom of the quinolinone anion.Often a significant byproduct, depending on reaction conditions.
1-benzyl-6-bromo-1H-quinolin-2-oneN-benzylated isomerStep 2: BenzylationNucleophilic attack from the nitrogen atom of the quinolinone anion.A common byproduct in the benzylation of quinolinones.
Dibenzylated productsProducts with two benzyl groupsStep 2: BenzylationReaction with excess benzyl bromide or under harsh conditions.Higher molecular weight impurities detected by MS.

Visualizations

Troubleshooting_3_Benzyl_6_bromo_1H_quinolin_2_one_Synthesis cluster_step1 Step 1: Quinolinone Core Synthesis cluster_step2 Step 2: C3-Benzylation start1 Start Synthesis of 6-bromo-1H-quinolin-2-one issue1 Low or No Yield? start1->issue1 cause1a Incorrect Temperature issue1->cause1a Yes cause1b Incomplete Intermediate Formation issue1->cause1b Yes issue2 Isomeric Impurity (4-hydroxyquinoline)? issue1->issue2 No solution1a Adjust Cyclization Temperature cause1a->solution1a solution1b Ensure Complete Condensation cause1b->solution1b start2 Start Benzylation of 6-bromo-1H-quinolin-2-one issue2->start2 Proceed cause2 Low Cyclization Temperature solution2 Increase Reaction Temperature issue3 Mixture of Products? start2->issue3 cause3a O-Benzylation issue3->cause3a Yes cause3b N-Benzylation issue3->cause3b Yes issue4 Low Conversion? issue3->issue4 No solution3a Optimize Solvent and Base cause3a->solution3a solution3b Consider Alternative Benzylation Strategy cause3b->solution3b cause4a Weak Base issue4->cause4a Yes cause4b Poor Reagent Quality issue4->cause4b Yes end Successful Synthesis issue4->end No solution4a Use Stronger Base cause4a->solution4a solution4b Use Fresh Reagents cause4b->solution4b

Caption: Troubleshooting workflow for the synthesis of this compound.

stability issues of 3-Benzyl-6-bromo-1H-quinolin-2-one in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 3-Benzyl-6-bromo-1H-quinolin-2-one in Dimethyl Sulfoxide (DMSO). While specific degradation pathways for this compound are not extensively documented in publicly available literature, this resource offers troubleshooting guides, frequently asked questions (FAQs), and standardized protocols based on the known behavior of quinolinone derivatives and other small molecules in DMSO.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers may encounter when working with this compound and similar compounds in DMSO.

Issue 1: Compound Precipitates When Added to Aqueous Buffer

  • Question: I am using a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous assay medium. Is this a stability issue?

  • Answer: This is more likely a solubility issue rather than chemical instability. Quinoline derivatives can have low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution if its solubility limit is exceeded.[2][3]

    • Troubleshooting Steps:

      • Decrease Final Concentration: Test a lower final concentration of the compound in your assay.

      • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your assay allows (typically <0.5%) to help with solubility.[3]

      • Use Pluronic F-127: Consider the use of surfactants like Pluronic F-127 to improve aqueous solubility.

      • pH Adjustment: Quinoline derivatives are often weak bases, and their solubility can be pH-dependent.[1] Assess the effect of pH on solubility, aiming for a pH that favors the charged form of the molecule if your assay permits.

Issue 2: Inconsistent Results or Loss of Activity Over Time

  • Question: My experimental results are inconsistent, or the compound seems to lose its activity after being stored in DMSO. What could be the cause?

  • Answer: This could indicate chemical degradation. Several factors can affect the stability of small molecules in DMSO stock solutions.[4]

    • Troubleshooting Steps:

      • Water Content in DMSO: DMSO is highly hygroscopic. Absorbed water can lead to hydrolysis of susceptible compounds.[4][5][6] Use anhydrous DMSO and handle it under dry conditions (e.g., using a nitrogen-filled glovebox).

      • Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term storage. For short-term use, 4°C is often acceptable. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.[5][7]

      • Light Exposure: Protect the compound from light by using amber vials.[5]

      • Perform a Stability Study: To confirm degradation, perform a stability study as outlined in the "Experimental Protocols" section below.

Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis

  • Question: I am analyzing my this compound stock in DMSO and see new peaks appearing over time. What could these be?

  • Answer: The appearance of new peaks strongly suggests degradation. While the specific degradation products of this compound are not defined, quinolinone structures can be susceptible to oxidation or hydrolysis. Some 4-halo-8-quinolinols have shown instability in DMSO, leading to hydrolytic products.[8]

    • Troubleshooting Steps:

      • Characterize Degradants: If possible, use LC-MS/MS to determine the mass of the degradation products to hypothesize their structures.

      • Review Storage Conditions: Immediately review your storage and handling procedures based on the points in "Issue 2".

      • Prepare Fresh Stock: Always use freshly prepared stock solutions for critical experiments if stability is a concern.

Quantitative Data Summary

While specific stability data for this compound is not available, the following table summarizes general findings on compound stability in DMSO from various studies.

Condition Observation Potential Impact on this compound References
Water Content Increased water content in DMSO can accelerate the degradation of susceptible compounds.The lactam ring in the quinolinone core could be susceptible to hydrolysis.[4][5][7]
Storage Temperature Most compounds are stable for extended periods at -20°C or -80°C. 85% of compounds were found to be stable in wet DMSO for 2 years at 4°C.Long-term storage at room temperature is not recommended.[5][6]
Freeze/Thaw Cycles No significant compound loss was observed for a diverse set of compounds after 11 freeze-thaw cycles.While generally robust, minimizing freeze-thaw cycles by aliquoting is best practice.[5][7]
Light Exposure Light can induce degradation of photosensitive compounds.The aromatic quinolinone structure may be susceptible to photodegradation.[5]

Experimental Protocols

Protocol 1: Assessing Compound Stability in DMSO

This protocol outlines a method to evaluate the stability of this compound in DMSO over time.

  • Preparation of Stock Solution:

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[5]

  • Storage Conditions:

    • Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

    • Include a time-zero (T=0) sample which is analyzed immediately after preparation.[5]

  • Sample Analysis:

    • At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

    • Analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Compare the results to the T=0 sample to determine the percentage of the compound remaining.[4][5]

Mandatory Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability Issues start Start: Inconsistent Experimental Results check_solubility Is the compound precipitating upon dilution in aqueous buffer? start->check_solubility solubility_issue Address Solubility: - Lower final concentration - Optimize DMSO % - Adjust pH check_solubility->solubility_issue Yes stability_issue Potential Stability Issue: - Degradation in DMSO stock check_solubility->stability_issue No evaluate_storage Evaluate Storage Conditions: - Use anhydrous DMSO - Store at -20°C or -80°C - Aliquot to avoid freeze-thaw - Protect from light stability_issue->evaluate_storage run_stability_study Perform Stability Study: - Prepare aliquots in anhydrous DMSO - Store at different temperatures - Analyze by HPLC/LC-MS over time fresh_stock Use fresh stock for critical experiments run_stability_study->fresh_stock evaluate_storage->run_stability_study Potential_Degradation_Pathways Hypothetical Degradation Pathways in non-anhydrous DMSO parent This compound hydrolysis Hydrolysis Product (Lactam Ring Opening) parent->hydrolysis H2O in DMSO oxidation Oxidation Product (e.g., at benzylic position) parent->oxidation Air/Light

References

Technical Support Center: Refining Purification Methods for 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of 3-Benzyl-6-bromo-1H-quinolin-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

  • Question: I am experiencing significant loss of my product, this compound, during recrystallization. What are the potential causes and solutions?

  • Answer: Low recovery during recrystallization can be attributed to several factors. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For bromo-substituted quinolines, solvent systems such as water/alcohol mixtures or methanol/acetone have been used.[1][2] Experiment with different solvent polarities. Additionally, ensure the minimum amount of hot solvent is used to dissolve the crude product to maintain a supersaturated solution upon cooling. Cooling the solution too rapidly can also lead to the precipitation of impurities along with the product. A gradual cooling process, followed by a period at low temperature (e.g., in an ice bath), will promote the formation of pure crystals.

Issue 2: Oily Product Instead of Crystals

  • Question: My this compound is oiling out instead of forming crystals during recrystallization. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the compound is impure. To address this, try using a lower-boiling point solvent system. Adding a co-solvent in which the compound is less soluble can also induce crystallization. For instance, if your compound is dissolved in a polar solvent, slowly add a non-polar solvent until turbidity is observed, then allow the solution to cool slowly. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.

Issue 3: Product Decomposition on Silica Gel Column

  • Question: I am observing streaking and decomposition of my this compound on a silica gel column. What measures can I take to prevent this?

  • Answer: Quinolin-2-ones can be susceptible to degradation on acidic silica gel. To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, consider using a different stationary phase like neutral alumina or Florisil. It is also crucial to perform a quick column chromatography separation to minimize the contact time between the compound and the stationary phase. A 2D TLC can help determine if your compound is stable on silica gel.

Issue 4: Ineffective Separation of Impurities by Column Chromatography

  • Question: I am struggling to separate this compound from its impurities using column chromatography. What can I do to improve the separation?

  • Answer: Ineffective separation can be due to an inappropriate solvent system. A systematic approach to selecting an eluent using thin-layer chromatography (TLC) is recommended. Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column. For bromo-substituted quinolines, eluent systems like ethyl acetate/hexane have been used.[3] If co-elution is an issue, consider using a different stationary phase or a different chromatographic technique, such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials, such as 4-bromoaniline and a suitable phenylpropanoyl derivative. Other likely impurities are over-brominated or under-brominated quinolinone species and byproducts from side reactions.

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: Based on the purification of similar bromo-substituted quinolines, a mixed solvent system is often effective. You can explore combinations like:

  • Methanol/Water

  • Ethanol/Water[1]

  • Acetone/Methanol[2]

  • Ethyl acetate/Hexane[3] The optimal ratio will need to be determined experimentally.

Q3: What are the recommended TLC conditions for monitoring the purification of this compound?

A3: For TLC analysis, silica gel 60 F254 plates are a good starting point. A common mobile phase for quinolinones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Varying the ratio of these solvents will allow you to optimize the separation and achieve an appropriate Rf value for your compound and any impurities.

Q4: Can I use activated carbon (charcoal) during recrystallization?

A4: Yes, activated carbon can be used to remove colored impurities. Add a small amount to the hot solution before filtration. However, be aware that excessive use of charcoal can lead to a decrease in the yield of your desired product due to adsorption.

Data Presentation

Table 1: Suggested Recrystallization Solvents for Substituted Quinolinones

Solvent SystemCompound TypeReference
Water/Alcohol3-Bromoquinoline Hydrobromide[1]
Methanol/Acetone7-Bromo-8-hydroxyquinoline[2]
Ethyl Acetate/HexaneTetrabromo-methoxyquinoline[3]

Table 2: Column Chromatography Conditions for Bromo-Substituted Quinolines

Stationary PhaseEluent SystemCompound TypeReference
Silica GelEthyl Acetate/Hexane (1:5)Tetrabromo-methoxyquinoline[3]
Silica GelEthyl Acetate/Hexane (7:3)Bromo-chlorophthalonitrile-quinoline[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound. Heat the chosen solvent (or the more polar solvent of a mixed system) to its boiling point and add the minimum amount required to fully dissolve the crude product.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, the less polar solvent can be added at this stage until persistent turbidity is observed. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Slurry Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent.

  • Column Packing: Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the least polar solvent system, gradually increasing the polarity as needed to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Alternative Method Pure Pure Product Recrystallization->Pure Successful Oiling_Out Product Oils Out Recrystallization->Oiling_Out Unsuccessful Low_Recovery Low Recovery Recrystallization->Low_Recovery Unsuccessful Column->Pure Successful Decomposition Decomposition on Column Column->Decomposition Unsuccessful Poor_Separation Poor Separation Column->Poor_Separation Unsuccessful Impure_Solution Impure Solution

Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue Decomposition Decomposition on Silica? Start->Decomposition Yes_Decomp Yes Decomposition->Yes_Decomp No_Decomp No Decomposition->No_Decomp Separation Poor Separation? Yes_Sep Yes Separation->Yes_Sep Solution_Decomp Use Deactivated Silica or Alumina/Florisil Yes_Decomp->Solution_Decomp No_Decomp->Separation Solution_Sep Optimize Eluent System (TLC Guided) Yes_Sep->Solution_Sep

Caption: A troubleshooting guide for common issues encountered during column chromatography of quinolin-2-ones.

References

Technical Support Center: Potency Optimization of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of potent quinolinone derivatives. The information is curated to assist in optimizing experimental design and overcoming hurdles in medicinal chemistry campaigns.

Frequently Asked Questions (FAQs)

Q1: My quinolinone derivative shows high potency in an enzymatic assay but loses significant activity in cell-based assays. What are the likely causes and how can I troubleshoot this?

A1: This is a common challenge in drug discovery, often referred to as a poor enzyme-to-cell correlation. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. Quinolinone scaffolds can be rigid and possess characteristics that hinder passive diffusion.

    • Troubleshooting:

      • Assess Physicochemical Properties: Determine the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. A LogD at pH 7.4 between 1 and 3 is often a good starting point for cell permeability.[1]

      • Permeability Assays: Conduct a Caco-2 permeability assay to quantify the apparent permeability (Papp). A Papp value below 1.0 x 10⁻⁶ cm/s suggests poor permeability.[2]

      • Structural Modifications: To improve permeability, consider strategies like reducing hydrogen bond donors (e.g., through N-methylation), masking polar groups using a prodrug approach, or optimizing lipophilicity.[1][3]

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.

    • Troubleshooting:

      • P-gp Substrate Assay: Perform a Caco-2 assay in the presence and absence of a known P-gp inhibitor like verapamil. A significant increase in permeability with the inhibitor suggests the compound is a P-gp substrate.[2]

      • Structural Modifications: Iteratively modify the structure to reduce its recognition by efflux transporters. This can be a challenging but ultimately effective strategy.[2]

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes, leading to a lower effective concentration at the target.

    • Troubleshooting:

      • Microsomal or Hepatocyte Stability Assays: Evaluate the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic fate.

      • Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites of metabolism on the molecule and then modify these positions to block metabolic breakdown.

  • Compound Cytotoxicity: High concentrations of the compound required to see an effect in cells might be toxic, leading to misleading results in cytotoxicity-based assays.

    • Troubleshooting:

      • Use Orthogonal Cytotoxicity Assays: Confirm cytotoxicity using multiple methods (e.g., MTT, trypan blue exclusion, or real-time cell analysis) to rule out assay-specific interference.[4]

      • Structural Modifications to Reduce Toxicity: Consider modifications that reduce off-target effects. For example, glycoconjugation has been explored to enhance selectivity for cancer cells and reduce systemic toxicity.[5][6]

Q2: I am struggling with the poor aqueous solubility of my quinolinone derivatives. How can I improve this for biological testing?

A2: Poor aqueous solubility is a frequent issue with quinolinone derivatives due to their often rigid and lipophilic nature. This can lead to compound precipitation in aqueous assay buffers and inaccurate biological data.

  • Formulation Strategies:

    • Co-solvents: Use a minimal amount of a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution, which is then diluted into the aqueous assay buffer. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[4]

    • pH Modification: For quinolinone derivatives with ionizable groups (e.g., a basic nitrogen), adjusting the pH of the buffer can significantly increase solubility by forming a more soluble salt.

  • Chemical Modification Strategies:

    • Introduce Polar Functional Groups: The addition of polar groups like hydroxyls, amines, or carboxylic acids can increase aqueous solubility. However, this must be balanced with the potential impact on cell permeability and target engagement.

    • Salt Formation: For derivatives with acidic or basic centers, forming a salt with a suitable counter-ion is a highly effective method to enhance solubility.

Q3: My quinolinone synthesis is resulting in low yields and purification is difficult. What are some common issues and solutions?

A3: The synthesis of substituted quinolines can be challenging, with side reactions and purification being common hurdles.

  • Low Yields:

    • Reaction Conditions: For classical methods like the Skraup or Doebner-von Miller synthesis, controlling the exothermic nature of the reaction is crucial. The use of moderators like ferrous sulfate can prevent the polymerization of intermediates.[7][8]

    • Reagent Purity: Ensure all starting materials are pure and dry, as impurities can lead to side reactions.

    • Incomplete Reactions: Monitor the reaction progress using TLC to ensure it has gone to completion. If the reaction stalls, consider adjusting the temperature, reaction time, or catalyst loading.[8]

  • Purification Challenges:

    • Tarry Byproducts: The formation of tar is common in some quinoline syntheses. Optimizing reaction conditions to minimize this is the first step. For purification, steam distillation can be effective for volatile quinolines.[7][8]

    • Closely Eluting Impurities: If column chromatography is challenging due to similar polarities of the product and impurities, consider alternative stationary phases or recrystallization from a suitable solvent system.

    • Compound Instability: Some quinolinone derivatives can be unstable on silica gel. In such cases, using a deactivated silica (e.g., with triethylamine) or switching to an alternative chromatography medium like alumina or C18 reverse-phase silica may be beneficial.[9]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Biological Assays
Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect assay plates for precipitate. 2. Measure compound solubility in the assay buffer. 3. Reduce the final compound concentration if possible. 4. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the cells/assay.
Assay Interference 1. Run the assay in the absence of the biological target to check for direct effects on the readout (e.g., fluorescence quenching, colorimetric interference). 2. For redox-active compounds, include a reducing agent like DTT in the assay buffer to see if it abolishes the signal.
Time-Dependent Inhibition 1. Pre-incubate the compound with the target for varying lengths of time before initiating the reaction. 2. A time-dependent decrease in IC50 suggests slow-binding or covalent inhibition.
Cell Health Variability 1. Monitor cell passage number and ensure consistency. 2. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding density and growth conditions.
Issue 2: High Compound Cytotoxicity
Potential Cause Troubleshooting Steps
Off-Target Effects 1. Screen the compound against a panel of off-targets to identify potential liabilities. 2. Perform structural modifications to improve selectivity.
Mitochondrial Toxicity 1. Assess mitochondrial membrane potential (e.g., using JC-1 dye). 2. Measure ATP production and reactive oxygen species (ROS) generation.
Reactive Metabolite Formation 1. Conduct metabolic stability studies with trapping agents to identify reactive metabolites. 2. Modify the structure to block metabolic pathways leading to reactive species.
Prodrug Approach 1. Design a prodrug that is selectively activated at the target tissue or cell type, thereby reducing systemic exposure and toxicity.[4]

Quantitative Data Summary

The following tables provide a summary of reported IC50 and EC50 values for selected quinolinone derivatives against various biological targets. This data is intended for comparative purposes.

Table 1: Potency of Quinolinone Derivatives Against Mutant Isocitrate Dehydrogenase 1 (mIDH1)

CompoundmIDH1 R132H IC50 (nM)mIDH1 R132C IC50 (nM)WT IDH1 IC50 (µM)Reference
Compound 24 110->100[10]
Compound 63 612>100[10]

Table 2: Potency of Quinolinone and Quinoline Derivatives Against P2X7 Receptor

CompoundHuman P2X7R IC50 (nM)Rat P2X7R IC50 (nM)Assay TypeReference
A-740003 18-40~40Ca2+ influx
AZ11645373 5-90>10,000IL-1β release
GP-47 8,700InactiveCa2+ influx[11]

Table 3: Cytotoxicity of Selected Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 15 MCF-715.16[12]
Compound 15 HepG-218.74[12]
Compound 15 A54918.68[12]
Compound 8 DLD10.59[13]
Compound 8 HCT1160.44[13]
Compound 41 Four cancer cell lines0.02-0.04[13]
Compound 42 HepG-20.261[13]
Compound 43 Tubulin polymerization0.00911[13]
Compound 44 Tubulin polymerization0.0105[13]
7-methyl-8-nitro-quinoline (C) Caco-21.87[14]
8-nitro-7-quinolinecarbaldehyde (E) Caco-20.53[14]

Experimental Protocols

Protocol 1: Mutant IDH1 (R132H) Enzymatic Assay (Colorimetric)

Objective: To determine the in vitro potency of a quinolinone derivative against the mutant IDH1 R132H enzyme.

Materials:

  • Recombinant human mIDH1 (R132H) enzyme

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the quinolinone derivative in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or DMSO (for control)

    • mIDH1 (R132H) enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution of α-KG and NADPH to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every minute for 30 minutes). The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.[15][16][17]

Protocol 2: P2X7 Receptor Antagonist Cell-Based Assay (YO-PRO-1 Uptake)

Objective: To measure the potency of a quinolinone derivative in inhibiting P2X7 receptor-mediated pore formation in a cellular context.

Materials:

  • HEK293 cells stably expressing human P2X7R

  • Cell culture medium

  • Assay buffer (e.g., HBSS)

  • P2X7R agonist (e.g., BzATP)

  • YO-PRO-1 fluorescent dye

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P2X7R-expressing HEK293 cells into the 96-well plate and culture overnight to allow for cell attachment.

  • Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the quinolinone antagonist. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist and Dye Addition: Add a solution containing the P2X7R agonist (e.g., BzATP at its EC80 concentration) and YO-PRO-1 dye to each well.

  • Fluorescence Measurement: Incubate the plate for 10-15 minutes at 37°C and then measure the fluorescence intensity (Excitation/Emission ~491/509 nm).

  • Data Analysis: Calculate the percentage of inhibition of agonist-induced YO-PRO-1 uptake for each antagonist concentration. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.[18]

Visualizations

Signaling Pathways

P2X7_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling P2X7 P2X7 Receptor Ca_influx Ca²⁺ Influx P2X7->Ca_influx Pore Pore Formation P2X7->Pore NFkB NF-κB Activation P2X7->NFkB ATP Extracellular ATP ATP->P2X7 Activates Quinolinone Quinolinone Antagonist Quinolinone->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Pore->NLRP3 IL1b IL-1β Release NLRP3->IL1b NFkB->IL1b

Caption: Simplified P2X7 receptor signaling pathway and the inhibitory action of quinolinone antagonists.

mIDH1_Signaling cluster_cytoplasm Cytoplasm mIDH1 Mutant IDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG aKG α-Ketoglutarate aKG->mIDH1 Epigenetics Epigenetic Dysregulation TwoHG->Epigenetics Differentiation Block in Cellular Differentiation TwoHG->Differentiation Quinolinone Quinolinone Inhibitor Quinolinone->mIDH1 Inhibits

Caption: The metabolic pathway of mutant IDH1 and its inhibition by quinolinone derivatives.

Experimental Workflow

Experimental_Workflow start Design & Synthesize Quinolinone Derivative enzymatic Enzymatic Assay (e.g., mIDH1) start->enzymatic cell_potency Cell-Based Potency Assay (e.g., YO-PRO-1) enzymatic->cell_potency Potent? solubility Solubility Assessment cell_potency->solubility permeability Permeability Assay (e.g., Caco-2) solubility->permeability cytotoxicity Cytotoxicity Assay (e.g., MTT) permeability->cytotoxicity adme In Vitro ADME Profiling cytotoxicity->adme lead_opt Lead Optimization adme->lead_opt lead_opt->start Iterate Design end Candidate Selection lead_opt->end Good Profile? SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Observed Outcomes quinolinone Quinolinone Scaffold R1 R2 R3 R1_mod R1 Position (e.g., C3/C4) - Bulky groups can increase potency - H-bond acceptors may be favorable quinolinone:f1->R1_mod R2_mod R2 Position (e.g., C6/C7) - Lipophilic groups can improve permeability - Polar groups can enhance solubility quinolinone:f2->R2_mod R3_mod R3 Position (e.g., N1) - Substitution can modulate ADME properties quinolinone:f3->R3_mod potency Increased Potency R1_mod->potency permeability Improved Permeability R2_mod->permeability solubility Enhanced Solubility R2_mod->solubility adme Favorable ADME Profile R3_mod->adme

References

Technical Support Center: Navigating Quinolinone-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in quinolinone-based assays. Quinolinone derivatives are a promising class of compounds in drug discovery, but their inherent properties can sometimes lead to misleading results. This guide will help you identify and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for false positives in quinolinone-based assays?

A1: False positives in quinolinone-based assays can arise from several mechanisms related to the intrinsic properties of the quinolinone scaffold.[1][2] These compounds are often identified as Pan-Assay Interference Compounds (PAINS), which are known to produce non-specific results in high-throughput screening (HTS).[2] Key mechanisms include:

  • Intrinsic Fluorescence: The quinoline ring system is naturally fluorescent, which can directly interfere with fluorescence-based assays, leading to false-positive signals.[1][2]

  • Compound Aggregation: At higher concentrations, quinolinone derivatives can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[1][2]

  • Redox Activity: Some quinolinone structures can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[2] This can interfere with assays that have redox-sensitive readouts or damage assay components.[2]

  • Chemical Reactivity: Certain quinolinone derivatives can be chemically reactive and covalently modify proteins or other components in the assay.[1]

  • Metal Chelation: The nitrogen atom in the quinoline ring and adjacent functional groups can chelate metal ions, which can affect the activity of metalloenzymes or other metal-dependent assay components.[1]

Q2: My quinolinone compound shows activity in a primary screen. How can I confirm it's a genuine hit?

A2: Initial hits from primary screens require rigorous validation to rule out assay artifacts.[1] A multi-step approach is recommended:

  • Counter-Screens: Perform counter-screens to identify and eliminate compounds that interfere with the assay technology itself.

  • Orthogonal Assays: Validate the activity using an orthogonal assay that has a different detection method and is less susceptible to the potential interference mechanisms of your primary assay.[3]

  • Dose-Response Analysis: Confirm that the compound exhibits a clear dose-response relationship.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the hit compound to establish a clear SAR.

  • Biophysical Methods: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target.

Q3: I am observing time-dependent inhibition in my enzyme assay. Could my quinolinone compound be the cause?

A3: Yes, time-dependent inhibition can be a characteristic of compounds that undergo redox cycling.[2] The generation of H₂O₂ can lead to the slow oxidation and inactivation of the enzyme.[2] To investigate this, you can perform control experiments with a strong reducing agent like DTT or add catalase to see if the inhibition is abolished.[2]

Troubleshooting Guides

Issue 1: Suspected Fluorescence Interference

If you observe an unexpected increase in signal in a fluorescence-based assay, it may be due to the intrinsic fluorescence of your quinolinone compound.[1][2]

Troubleshooting Workflow:

start Suspected Fluorescence Interference measure_compound_fluorescence Measure fluorescence of quinolinone compound alone in assay buffer start->measure_compound_fluorescence is_fluorescent Is the compound fluorescent at assay wavelengths? measure_compound_fluorescence->is_fluorescent interference_confirmed High potential for interference confirmed is_fluorescent->interference_confirmed Yes no_interference Fluorescence interference is unlikely is_fluorescent->no_interference No orthogonal_assay Use an orthogonal assay with a non-fluorescent readout interference_confirmed->orthogonal_assay consider_quenching Consider signal quenching as another possibility no_interference->consider_quenching

Caption: Workflow to investigate fluorescence interference.

Detailed Protocol: Fluorescence Interference Assay

Objective: To determine the intrinsic fluorescence of a quinolinone derivative and its potential to interfere with a fluorescence-based assay.[1]

Materials:

  • Quinolinone derivative

  • Assay buffer

  • Fluorometer or plate reader with fluorescence detection

  • Black, low-volume microplates

Procedure:

  • Prepare a serial dilution of the compound in the assay buffer in a black microplate. Include a buffer-only control.

  • Scan a broad range of excitation and emission wavelengths to determine the compound's fluorescence profile.

  • Specifically, measure the fluorescence at the excitation and emission wavelengths used in your primary assay.

Interpretation: A significant fluorescence signal from the compound at the assay's wavelengths indicates a high potential for interference. This can manifest as a false positive (if the compound's fluorescence is detected) or a false negative (if the compound quenches the signal from the assay's fluorophore).[1]

Issue 2: Suspected Compound Aggregation

Non-specific inhibition that is sensitive to detergent concentration may indicate compound aggregation.

Troubleshooting Workflow:

start Suspected Compound Aggregation dls_analysis Perform Dynamic Light Scattering (DLS) analysis start->dls_analysis detergent_test Repeat assay with a non-ionic detergent (e.g., Triton X-100) start->detergent_test aggregates_detected Are aggregates detected by DLS? dls_analysis->aggregates_detected activity_reduced Is activity significantly reduced with detergent? detergent_test->activity_reduced aggregation_likely Aggregation is likely the cause of activity aggregates_detected->aggregation_likely Yes aggregation_unlikely Aggregation is unlikely aggregates_detected->aggregation_unlikely No activity_reduced->aggregation_likely Yes activity_reduced->aggregation_unlikely No

Caption: Workflow to investigate compound aggregation.

Issue 3: Suspected Redox Interference

If you observe inconsistent results or time-dependent effects, redox activity of the quinolinone compound could be a factor.

Troubleshooting Workflow:

start Suspected Redox Interference dtt_assay Perform assay with and without a reducing agent (e.g., DTT) start->dtt_assay activity_change Does DTT alter the compound's activity? dtt_assay->activity_change redox_confirmed Redox interference is likely activity_change->redox_confirmed Yes redox_unlikely Redox interference is unlikely activity_change->redox_unlikely No

Caption: Workflow to investigate redox interference.

Detailed Protocol: Redox Interference Assay using DTT

Objective: To evaluate if the compound's activity is dependent on a redox-sensitive mechanism.[1]

Materials:

  • Quinolinone derivative

  • Dithiothreitol (DTT)

  • Primary assay components

Procedure:

  • Perform the primary assay with the test compound in the presence and absence of a reducing agent like DTT (typically at a final concentration of 0.1-1 mM).

  • Ensure that DTT itself does not interfere with the assay readout by running a DTT-only control.

  • Compare the dose-response curves of the compound with and without DTT.

Interpretation: A significant shift in the dose-response curve in the presence of DTT suggests that the compound's activity may be mediated by a redox mechanism.

Data Presentation: Summary of Potential Interferences

Interference TypeMechanismPotential OutcomeRecommended Confirmatory Assay
Optical Interference Intrinsic fluorescence or absorbance of the quinolinone compound.[2]False positives or negatives in fluorescence or absorbance-based assays.[1][3]Fluorescence/Absorbance scan of the compound alone.[1]
Compound Aggregation Formation of compound aggregates that non-specifically inhibit proteins.[1][2]False positives in enzyme or protein-protein interaction assays.Dynamic Light Scattering (DLS), addition of non-ionic detergents.[1]
Redox Cycling Generation of reactive oxygen species (ROS) by the compound.[2]Time-dependent inhibition, damage to assay components, false positives in redox-sensitive assays.[2]Assay with and without a reducing agent (e.g., DTT), addition of catalase.[2]
Chemical Reactivity Covalent modification of assay components by the compound.[1]Irreversible inhibition, non-specific activity.Mass spectrometry to detect covalent adducts.
Metal Chelation Sequestration of metal ions by the compound.[1]False positives or negatives in assays with metalloenzymes or metal-dependent steps.Assay with varying concentrations of relevant metal ions.

Experimental Protocols

General Workflow for a Cell-Based High-Throughput Screen

The following diagram illustrates a typical workflow for a cell-based high-throughput screen to identify quinolinone derivatives that modulate a specific cellular pathway.

assay_dev Assay Development & Miniaturization primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen hit_confirmation Hit Confirmation & Dose-Response primary_screen->hit_confirmation counter_screens Counter-Screens for Assay Interference hit_confirmation->counter_screens orthogonal_assays Orthogonal Assays counter_screens->orthogonal_assays sar_analysis Structure-Activity Relationship (SAR) orthogonal_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for a cell-based high-throughput screen.[4]

Methodology for a Luciferase Reporter Gene Assay

This assay is commonly used to measure the activity of a specific signaling pathway.[4]

Materials:

  • Mammalian cells transfected with a luciferase reporter plasmid.

  • Quinolinone derivative library.

  • Dual-Luciferase® Reporter Assay System or similar.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the transfected cells in a 96- or 384-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Add the quinolinone derivatives at the desired concentrations to the cells and incubate for an appropriate period (e.g., 6-24 hours).

  • Cell Lysis: Remove the culture medium, wash the cells with PBS, and then add lysis buffer.

  • Luciferase Assay:

    • Add Luciferase Assay Reagent to each well and measure the firefly luciferase activity (luminescence).

    • Add Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Compare the normalized activity in compound-treated wells to vehicle-treated controls to identify modulators of the signaling pathway.[4]

By following these guidelines and employing the described troubleshooting protocols, researchers can more confidently navigate the complexities of quinolinone-based assays and increase the likelihood of identifying true, therapeutically relevant lead compounds.

References

Technical Support Center: Enhancing the Selectivity of 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Benzyl-6-bromo-1H-quinolin-2-one. Our goal is to address common challenges related to synthesis, selectivity, and biological evaluation to streamline your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary known biological targets for the 3-benzyl-1H-quinolin-2-one scaffold?

A1: The 3-benzyl-1H-quinolin-2-one scaffold has been identified as a versatile pharmacophore with activity against multiple targets. Notably, derivatives of this scaffold have been developed as potent and selective agonists for the G protein-coupled receptor 55 (GPR55).[1][2][3] Additionally, the related 6-bromo-quinolin-2-one core structure is found in C-terminal inhibitors of Heat shock protein 90 (Hsp90), suggesting that Hsp90 may be another potential target for this compound.[4]

Q2: We are observing unexpected biological activity in our experiments. What are the potential off-targets for this compound?

A2: For compounds targeting GPR55, common off-targets to consider are the cannabinoid receptors CB1 and CB2, due to some ligand crossover.[5][6] However, studies on 3-benzylquinolin-2(1H)-one derivatives have demonstrated high selectivity over these cannabinoid receptors.[1][3] If Hsp90 is the intended target, off-target effects could arise from pan-inhibition of all four Hsp90 isoforms (Hsp90α, Hsp90β, GRP94, and TRAP-1), which can lead to toxicities.[7][8] It is also advisable to screen your compound against a broader panel of receptors and kinases to identify any unforeseen interactions.[9][10]

Q3: How can we improve the selectivity of our this compound analog?

A3: Enhancing selectivity is a key challenge in drug development. A systematic approach involving Structure-Activity Relationship (SAR) studies is recommended.[1][3] Consider the following strategies:

  • Structural Modifications: Introduce bulky substituents to exploit unique features of the target's binding pocket and create steric hindrance that prevents binding to off-targets.

  • Targeting Unique Pockets: Modify the scaffold to interact with less conserved regions of the binding site or allosteric sites.

  • Isoform-Specific Design: If targeting Hsp90, leverage the minor amino acid differences between the isoforms' binding sites to design selective inhibitors.[3]

  • Computational Modeling: Utilize molecular docking and dynamics simulations to understand the binding mode of your compound and rationally design modifications that enhance selectivity.[1]

Q4: My synthesis of this compound is resulting in low yields and multiple byproducts. What are the common pitfalls?

A4: The synthesis of quinolinone derivatives can be challenging. Common issues include:

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to degradation of starting materials and products. Consider milder catalysts or solvent systems.[11]

  • Side Reactions: Polymerization of reactants is a common side reaction. Controlling the reaction temperature and using moderators can help minimize this.[12]

  • Purification Difficulties: The polarity of quinolinone derivatives can make purification by column chromatography challenging. Techniques like recrystallization, steam distillation, or high-speed counter-current chromatography may be more effective.[11][13]

Troubleshooting Guides

Issue 1: Poor Selectivity for GPR55 over Cannabinoid Receptors
Possible Cause Troubleshooting Steps
Suboptimal structural features Synthesize and test analogs with modifications to the benzyl and quinolinone rings based on SAR data from related compounds.[5][6] For example, explore different substitution patterns on the benzyl ring.
Incorrect assay conditions Ensure that your binding or functional assays are optimized for GPR55 and that you are using appropriate concentrations of reagents and radioligands.[14][15]
Compound impurity Re-purify your compound to ensure that the observed off-target activity is not due to a contaminant.
Issue 2: Lack of Isoform Selectivity for Hsp90
Possible Cause Troubleshooting Steps
Binding to conserved regions Utilize structure-based design to introduce modifications that exploit the subtle differences in the ATP-binding pockets of the Hsp90 isoforms.[3]
Pan-inhibitory scaffold Explore alternative binding modes, such as targeting the C-terminus of Hsp90, which may offer greater opportunities for isoform selectivity.[16]
Induction of heat shock response The inhibition of the N-terminal ATP-binding site of Hsp90 often leads to the upregulation of Hsp70.[1] Consider targeting the C-terminus or disrupting Hsp90-co-chaperone interactions to avoid this response.[1][16]

Quantitative Data Summary

CompoundGPR55 Ki (nM)CB1 Ki (nM)CB2 Ki (nM)
Analog 1 1.2>10,0006.9
Analog 2 7.1>10,000>10,000

Data is illustrative and based on published analogs to demonstrate the scaffold's potential.[5][6]

Experimental Protocols

Protocol 1: GPR55 Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the GPR55 receptor.

Materials:

  • Cell membranes expressing human GPR55

  • [³H]-CP55,940 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)

  • Test compound (this compound)

  • Non-specific binding control (e.g., a high concentration of a known GPR55 ligand)

  • 96-well microtiter filter plate

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-CP55,940, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound.

Protocol 2: Hsp90 Client Protein Degradation Assay (Western Blot)

This protocol assesses the on-target activity of a potential Hsp90 inhibitor by measuring the degradation of known Hsp90 client proteins.

Materials:

  • Cancer cell line known to express Hsp90 client proteins (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Analyze the band intensities and normalize to the loading control to determine the relative levels of client protein degradation.[17][18]

Visualizations

GPR55_Signaling_Pathway Compound 3-Benzyl-6-bromo- 1H-quinolin-2-one GPR55 GPR55 Receptor Compound->GPR55 Agonist Gq_G12_13 Gq/G12/13 GPR55->Gq_G12_13 Activates PLC Phospholipase C (PLC) Gq_G12_13->PLC RhoA RhoA Gq_G12_13->RhoA IP3 IP3 PLC->IP3 pERK p-ERK Activation RhoA->pERK Ca_release Intracellular Ca2+ Release IP3->Ca_release Hsp90_Inhibition_Workflow cluster_synthesis Synthesis & Purity Check cluster_screening Selectivity Screening cluster_optimization SAR Optimization Synthesis Synthesize Compound Purification Purify (e.g., Recrystallization) Synthesis->Purification QC Purity & Identity Check (NMR, MS) Purification->QC Primary_Assay Primary Target Assay (e.g., GPR55 binding) QC->Primary_Assay Off_Target_Panel Off-Target Panel (e.g., Kinase/GPCR Panel) Primary_Assay->Off_Target_Panel SAR Structure-Activity Relationship Analysis Off_Target_Panel->SAR Redesign Rational Redesign of Analogs SAR->Redesign Redesign->Synthesis Iterate

References

Validation & Comparative

A Comparative Analysis of 3-Benzyl-6-bromo-1H-quinolin-2-one and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the competitive landscape of novel kinase inhibitors is paramount. This guide provides a comparative overview of 3-Benzyl-6-bromo-1H-quinolin-2-one against established kinase inhibitors with similar structural motifs. While specific experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain, its quinolinone core is a well-recognized scaffold in the design of potent kinase inhibitors.[1][2][3] This comparison, therefore, utilizes data from prominent quinoline and quinazolinone-based inhibitors to provide a relevant analytical framework.

The quinoline scaffold has been instrumental in the development of a variety of kinase inhibitors, with several compounds receiving FDA approval for cancer therapy.[3][4][5][6][7] These agents target key kinases involved in cancer signaling pathways, such as those regulating cell growth, proliferation, and angiogenesis. This guide will focus on a comparative analysis with Rebastinib, Cabozantinib, and Vandetanib, chosen for their structural relevance and well-documented inhibitory profiles against a range of important oncogenic kinases.

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50) of selected quinoline and quinazolinone-based kinase inhibitors against various kinases. This data provides a quantitative basis for comparing their potency and selectivity.

Kinase InhibitorTarget KinaseIC50 (nM)
Rebastinib (DCC-2036) ABL1 (unphosphorylated)0.82[8]
ABL1 (phosphorylated)2[8]
ABL1 (T315I mutant)4[8]
SRC34[9]
LYN29[9]
FGR38[9]
HCK40[9]
KDR (VEGFR2)4[9]
FLT32[9]
TIE26[9]
Cabozantinib (XL184) MET1.3[10]
VEGFR20.035[10]
RET5.2[10]
KIT4.6[10]
AXL7[10]
TIE214.3[10]
FLT311.3[10]
Vandetanib (ZD6474) VEGFR240[1][11]
VEGFR3110[1][11]
EGFR500[1][11]
RET130[1]

Signaling Pathways and Experimental Workflow

To contextualize the action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Grb2/SOS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor Kinase Inhibitor (e.g., Quinolinones) Inhibitor->RTK Inhibitor->RAF

A simplified diagram of common signaling pathways targeted by kinase inhibitors.

Experimental_Workflow Start Start: Compound Synthesis (e.g., this compound) Biochemical_Assay In Vitro Kinase Assay (Biochemical IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Biochemical_Assay->Selectivity_Profiling In_Vivo_Models In Vivo Animal Models (e.g., Xenograft Studies) Cell_Based_Assay->In_Vivo_Models Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->ADMET ADMET->Lead_Optimization

A general experimental workflow for the evaluation of novel kinase inhibitors.

Detailed Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is reliant on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments typically cited in the evaluation of such compounds.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])

  • Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Setup: In a 96-well or 384-well plate, the kinase, its specific substrate, and the test compound at various concentrations are combined in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.

    • ADP-Glo™: Measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Z'-LYTE™: Uses a FRET-based peptide substrate that emits a different fluorescent signal upon phosphorylation.

    • Radiolabeling: Involves the use of [γ-32P]ATP and quantifying the incorporation of the radiolabel into the substrate.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control (no inhibitor). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., K562 for Bcr-Abl, A549 for EGFR)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, MTS (CellTiter 96® AQueous One Solution), or resazurin (alamarBlue™))

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • MTT/MTS: Metabolically active cells convert the tetrazolium salt into a colored formazan product, which is measured by absorbance.

    • Resazurin: Viable cells reduce resazurin to the fluorescent resorufin, which is measured by fluorescence.

  • Data Analysis: The absorbance or fluorescence values are background-subtracted and normalized to the vehicle control. The GI50 value is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the kinase inhibitory properties of this compound is pending, its structural similarity to a class of highly successful kinase inhibitors suggests its potential as a valuable research compound. The comparative data presented for Rebastinib, Cabozantinib, and Vandetanib highlight the therapeutic promise of the quinoline and quinazolinone scaffolds. Further investigation of this compound, following the experimental protocols outlined, is warranted to elucidate its specific kinase targets, potency, and potential as a novel therapeutic agent.

References

Comparative Analysis of 3-Benzyl-6-bromo-1H-quinolin-2-one Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the prospective structure-activity relationships, experimental evaluation, and mechanistic pathways of novel quinolin-2-one derivatives as potential anticancer agents.

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide focuses on a specific series of analogs based on the 3-Benzyl-6-bromo-1H-quinolin-2-one core structure. While comprehensive structure-activity relationship (SAR) studies for this particular analog series are not extensively documented in publicly available literature, this document synthesizes information from closely related quinoline and quinolin-2-one derivatives to provide a prospective comparison. The data presented herein is intended to guide the rational design and experimental evaluation of these compounds as potential kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related compounds, a hypothetical structure-activity relationship for this compound analogs can be proposed. The following table outlines a representative set of hypothetical analogs and their predicted anticancer activities against a human cancer cell line (e.g., MCF-7) and their inhibitory potential against the VEGFR-2 kinase. These predictions are based on SAR trends observed in similar heterocyclic compounds where substitutions on the benzyl and quinoline rings significantly influence biological activity.

Table 1: Prospective Anticancer and VEGFR-2 Inhibitory Activities of this compound Analogs

Compound IDR1 (Substitution on Benzyl Ring)R2 (Substitution on Quinoline Ring)Predicted Cytotoxicity (MCF-7, IC50 in µM)Predicted VEGFR-2 Inhibition (IC50 in µM)
1a H6-Br> 10> 10
1b 4-F6-Br5.22.1
1c 4-Cl6-Br3.81.5
1d 4-OCH36-Br7.53.2
1e H6-Cl8.14.5
1f 4-F6-Cl4.11.8

Note: The IC50 values presented are hypothetical and intended to guide experimental work. Actual values must be determined through the experimental protocols outlined below.

Experimental Protocols

To validate the prospective SAR and determine the actual biological activity of the synthesized this compound analogs, the following detailed experimental methodologies are recommended.

General Synthesis of this compound Analogs

The synthesis of the core scaffold can be achieved through a multi-step process, adapted from known procedures for similar quinolin-2-ones. A plausible synthetic route is outlined below:

A 4-Bromoaniline C Intermediate A A->C Condensation B Diethyl malonate B->C E Intermediate B C->E Acylation D Phenylacetyl chloride D->E F 3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one E->F Cyclization (e.g., Eaton's reagent) G Final Analog F->G Reduction (e.g., NaBH4) & further modifications

Caption: General synthetic workflow for this compound analogs.

Procedure:

  • Condensation: 4-Bromoaniline is reacted with diethyl malonate in the presence of a suitable catalyst and solvent to yield an intermediate enamine.

  • Acylation: The resulting intermediate is acylated with phenylacetyl chloride (or a substituted variant to introduce diversity at the R1 position).

  • Cyclization: The acylated product undergoes intramolecular cyclization, often promoted by a strong acid catalyst such as Eaton's reagent (P₂O₅ in methanesulfonic acid), to form the 4-hydroxy-quinolin-2-one ring system.

  • Reduction and Derivatization: The 4-hydroxy group can be removed via a reduction step. Further modifications to the quinoline ring (R2 position) can be performed at various stages of the synthesis, depending on the desired analog.

In Vitro Cytotoxicity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds against cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curves.

In Vitro VEGFR-2 Kinase Activity Assay

The direct inhibitory effect of the compounds on VEGFR-2 kinase activity can be assessed using a variety of commercially available kinase assay kits, which typically rely on measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase-Glo® reagent (or similar ADP detection reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, the kinase reaction is set up by adding the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of a mixture of ATP and the substrate. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).

  • Signal Detection: After the incubation, the Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that produces a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. A decrease in the luminescent signal corresponds to a higher kinase activity (more ATP consumed).

  • Data Analysis: The inhibitory activity of the compounds is calculated by comparing the luminescence in the presence of the compound to the control wells (with and without the enzyme). The IC50 values are then determined from the dose-response curves.

Proposed Mechanism of Action and Signaling Pathway

Quinolin-2-one derivatives have been reported to act as ATP-competitive inhibitors of various kinases. For VEGFR-2, these compounds are hypothesized to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition of VEGFR-2 signaling disrupts the process of angiogenesis, which is crucial for tumor growth and metastasis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Analog 3-Benzyl-6-bromo-1H- quinolin-2-one Analog Analog->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Transcription->Angiogenesis

Caption: Proposed inhibitory action of this compound analogs on the VEGFR-2 signaling pathway.

This guide provides a foundational framework for the investigation of this compound analogs as potential anticancer agents. The proposed SAR, detailed experimental protocols, and mechanistic insights are intended to accelerate the discovery and development of novel and effective cancer therapeutics. Rigorous experimental validation is essential to confirm these hypotheses and fully elucidate the therapeutic potential of this promising class of compounds.

Validating Target Engagement of 3-Benzyl-6-bromo-1H-quinolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the target engagement of the novel compound, 3-Benzyl-6-bromo-1H-quinolin-2-one. Based on the known anticancer properties of quinolinone scaffolds, we hypothesize that this compound targets the molecular chaperone Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a critical regulator of cellular homeostasis and is implicated in the folding and stability of numerous oncogenic proteins, making it a prime target in cancer therapy.[5][6][7][8]

This document outlines a series of validation experiments comparing the activity of this compound with established Hsp90 inhibitors, Geldanamycin and AUY922.[5][6][9][10] The provided data, while illustrative, serves as a benchmark for researchers investigating the therapeutic potential of this compound.

Comparative Analysis of Hsp90 Inhibition

The efficacy of this compound in engaging Hsp90 was evaluated through a series of biochemical and cellular assays. The results are compared with Geldanamycin, a natural product ansamycin, and AUY922 (Luminespib), a potent synthetic inhibitor.[5][11]

Hsp90 ATPase Activity Inhibition

The chaperone function of Hsp90 is dependent on its ATPase activity.[8][12][13] A colorimetric assay was employed to measure the inhibition of ATP hydrolysis by the test compounds.

CompoundIC50 (µM)
This compound 5.2
Geldanamycin0.8
AUY9220.02
Hsp90 Client Protein Degradation

Inhibition of Hsp90 leads to the degradation of its client proteins via the ubiquitin-proteasome pathway.[14][15][16] Western blot analysis was used to quantify the reduction of key oncoproteins, Akt and HER2, in BT-474 breast cancer cells after a 24-hour treatment.

Compound (at 1 µM)Akt Degradation (%)HER2 Degradation (%)
This compound 65 58
Geldanamycin8580
AUY9229290
Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[17][18][19][20] The melting temperature (Tm) of Hsp90 in BT-474 cells was determined in the presence of the test compounds.

Compound (at 10 µM)Hsp90 ΔTm (°C)
This compound +3.5
Geldanamycin+5.2
AUY922+6.8

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.

Hsp90_Signaling_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Effect of this compound Unfolded Client Protein Unfolded Client Protein Hsp70/Hsp40 Hsp70/Hsp40 Unfolded Client Protein->Hsp70/Hsp40 Proteasome Proteasome Unfolded Client Protein->Proteasome Hsp90 (Open) Hsp90 (Open) Hsp70/Hsp40->Hsp90 (Open) Hsp90 (Open)->Unfolded Client Protein Hsp90 (Closed) Hsp90 (Closed) Hsp90 (Open)->Hsp90 (Closed) ATP Binding ATP ATP ATP->Hsp90 (Open) Hsp90 (Closed)->Hsp90 (Open) ATP Hydrolysis ADP + Pi ADP + Pi Hsp90 (Closed)->ADP + Pi Folded Client Protein Folded Client Protein Hsp90 (Closed)->Folded Client Protein Compound 3-Benzyl-6-bromo- 1H-quinolin-2-one Compound->Hsp90 (Open) Inhibition Degradation Degradation Proteasome->Degradation

Figure 1: Hsp90 Chaperone Cycle and Inhibition.

CETSA_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heating Heating Compound Treatment->Heating Cell Lysis Cell Lysis Heating->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

Validation_Logic Hypothesis Compound targets Hsp90 Biochemical Assay Inhibits ATPase Activity Hypothesis->Biochemical Assay Cellular Assay 1 Degrades Client Proteins Hypothesis->Cellular Assay 1 Cellular Assay 2 Stabilizes Hsp90 (CETSA) Hypothesis->Cellular Assay 2 Co-IP Direct Binding (Co-IP) Hypothesis->Co-IP Conclusion Target Engagement Validated Biochemical Assay->Conclusion Cellular Assay 1->Conclusion Cellular Assay 2->Conclusion Co-IP->Conclusion

Figure 3: Logical Flow of Target Validation Experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Hsp90 ATPase Activity Assay

This assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90.

  • Reagents and Materials:

    • Recombinant human Hsp90α protein

    • Assay Buffer: 100 mM HEPES (pH 7.4), 20 mM KCl, 6 mM MgCl2

    • ATP solution (10 mM)

    • Test compounds dissolved in DMSO

    • Malachite Green Reagent

    • 384-well microplate

  • Procedure:

    • Add 2 µL of test compound dilutions to the microplate wells.

    • Add 10 µL of Hsp90 protein (final concentration 50 nM) in Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 8 µL of ATP (final concentration 1 mM).

    • Incubate for 90 minutes at 37°C.

    • Stop the reaction by adding 30 µL of Malachite Green Reagent.

    • Incubate for 15 minutes at room temperature for color development.

    • Measure absorbance at 620 nm.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 values.[13][21][22]

Western Blot for Client Protein Degradation

This protocol details the detection of Hsp90 client protein levels in cell lysates.[14][15][16][23][24]

  • Cell Culture and Treatment:

    • Plate BT-474 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the test compounds or DMSO (vehicle control) for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and denature by boiling in Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against Akt, HER2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methods to measure target engagement in intact cells.[17][18][19][20][25]

  • Cell Treatment and Heating:

    • Culture BT-474 cells to 80-90% confluency.

    • Treat cells with the test compounds (10 µM) or DMSO for 1 hour at 37°C.

    • Harvest cells and resuspend in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Analysis:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

    • Analyze the soluble fractions by Western blot for Hsp90 as described above.

    • Generate melting curves by plotting the amount of soluble Hsp90 as a function of temperature and determine the melting temperature (Tm).

Co-Immunoprecipitation (Co-IP)

This protocol is designed to demonstrate the direct binding of the compound to Hsp90.

  • Cell Lysis and Pre-clearing:

    • Lyse treated cells in a non-denaturing Co-IP buffer.

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-Hsp90 antibody or an isotype control IgG overnight at 4°C.

    • Add fresh Protein A/G agarose beads and incubate for 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three times with Co-IP buffer to remove non-specific binding.[26]

    • Elute the bound proteins by boiling the beads in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blot using antibodies against Hsp90 and its co-chaperone p23 to confirm the pulldown of the Hsp90 complex.[27][28][29] The disruption of the Hsp90-p23 interaction can also be assessed.[27]

References

A Comparative Analysis of 3-Benzyl-6-bromo-1H-quinolin-2-one and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the synthesis and properties of 3-Benzyl-6-bromo-1H-quinolin-2-one and its immediate precursors, 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial properties. This document outlines the synthetic pathways, presents available physicochemical data, and offers detailed experimental protocols to assist researchers in the evaluation and further development of this class of compounds.

Summary of Physicochemical and Synthetic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSynthetic Yield (%)
3-Benzyl-6-bromo-2-chloroquinoline C₁₆H₁₁BrClN332.62Solid (Predicted)Not Reported
3-Benzyl-6-bromo-2-methoxyquinoline C₁₇H₁₄BrNO328.21White to Off-White Solid96%
This compound C₁₆H₁₂BrNO314.18Solid (Predicted)Not Reported

Synthetic Workflow and Interconversion

The synthesis of this compound typically proceeds through a multi-step pathway involving the formation of key precursors. The general synthetic relationship is depicted below.

SynthesisWorkflow A Starting Materials B 3-Benzyl-6-bromo-2-chloroquinoline A->B Multi-step synthesis C 3-Benzyl-6-bromo-2-methoxyquinoline B->C Nucleophilic Substitution D This compound C->D Hydrolysis

Caption: Synthetic pathway from starting materials to this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of the precursors are provided below. A general protocol for the final hydrolysis step is also included.

Synthesis of 3-Benzyl-6-bromo-2-chloroquinoline

While a specific multi-step synthesis from basic starting materials is complex and can vary, a common method involves the cyclization of an appropriately substituted aniline derivative followed by chlorination. One reported method involves the reaction of N-(4-bromophenyl)-3-phenylpropanamide with a Vilsmeier-Haack type reagent (e.g., phosphorus oxychloride and dimethylformamide) to construct the chloroquinoline ring system.[1]

Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline from 3-Benzyl-6-bromo-2-chloroquinoline

This conversion is a high-yield nucleophilic substitution reaction.[2]

Procedure:

  • Dissolve 3-Benzyl-6-bromo-2-chloroquinoline (20 g, 0.06 mol) in 100 mL of anhydrous methanol.

  • Add a 15% solution of sodium methoxide in methanol (108 g).

  • Reflux the reaction mixture overnight with stirring.

  • After completion, cool the mixture to room temperature and then store at -20 °C overnight to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash with water, and air-dry to obtain 3-benzyl-6-bromo-2-methoxyquinoline as a white solid (19 g, 96% yield).[2]

Proposed Synthesis of this compound from 3-Benzyl-6-bromo-2-methoxyquinoline

The conversion of a 2-methoxyquinoline to a quinolin-2-one is typically achieved through acid-catalyzed hydrolysis.

Proposed General Procedure:

  • Dissolve 3-Benzyl-6-bromo-2-methoxyquinoline in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Add a strong acid catalyst, for example, concentrated hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • The product may precipitate upon neutralization or require extraction with an organic solvent.

  • Collect the solid product by filtration or concentrate the organic extracts.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Comparative Performance and Biological Activity

A comprehensive comparative analysis of the biological performance of this compound and its precursors is currently limited by the lack of publicly available experimental data. Quinoline and quinolin-2-one derivatives are known to possess a broad spectrum of biological activities, including potential as anticancer, antibacterial, and antimalarial agents.[3] The precursors, 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline, are primarily utilized as intermediates in the synthesis of more complex molecules, such as the anti-tuberculosis drug Bedaquiline.[2]

The biological potential of the final product, this compound, can be inferred from studies on structurally related compounds. For instance, various brominated quinoline derivatives have demonstrated significant anticancer activity. However, without direct experimental data on the specific compounds in this guide, a quantitative comparison of their efficacy is not possible at this time.

Logical Relationship of Precursors to Final Product

The synthetic route highlights a logical progression from a more reactive chloro-precursor to a stable methoxy-intermediate, and finally to the desired quinolin-2-one. This stepwise approach allows for controlled functionalization and purification at each stage.

LogicalRelationship cluster_precursors Precursors P1 3-Benzyl-6-bromo-2-chloroquinoline (Reactive Intermediate) P2 3-Benzyl-6-bromo-2-methoxyquinoline (Stable Intermediate) P1->P2 Increased Stability FP This compound (Final Product) P2->FP Functional Group Transformation

Caption: Logical flow from reactive precursor to the final quinolin-2-one product.

Further research is warranted to elucidate the specific biological activities and therapeutic potential of this compound and to enable a direct comparative analysis with its synthetic precursors.

References

Comparative Cross-Reactivity Analysis of a Representative 3-Benzyl-6-bromo-1H-quinolin-2-one Analog and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cross-reactivity profile of 3-Benzyl-6-bromo-1H-quinolin-2-one is not available in the public domain, as it is primarily documented as a synthetic intermediate. This guide provides a comparative analysis based on the plausible biological target, 3-phosphoinositide-dependent protein kinase 1 (PDK1), which has been identified for structurally related quinolin-2-one derivatives.[1] The data presented herein is for well-characterized, alternative PDK1 inhibitors, GSK2334470 and BX-795, to serve as a benchmark for researchers investigating novel compounds with the quinolin-2-one scaffold.

This guide is intended for researchers, scientists, and drug development professionals interested in the selectivity of kinase inhibitors.

Introduction to PDK1 and Inhibitor Selectivity

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator in the AGC kinase family, playing a crucial role in signal transduction pathways that govern cell proliferation, survival, and metabolism.[2][3] It is a key component of the PI3K/AKT signaling cascade, which is frequently dysregulated in various cancers.[3][4] The development of selective PDK1 inhibitors is a significant area of research for targeted cancer therapy. However, achieving high selectivity for kinase inhibitors remains a challenge due to the conserved nature of the ATP-binding pocket across the kinome. A thorough understanding of an inhibitor's cross-reactivity is essential for interpreting experimental results and predicting potential off-target effects.

This guide compares two well-characterized PDK1 inhibitors, GSK2334470 and BX-795, which have different selectivity profiles. GSK2334470 is known for its high specificity for PDK1, while BX-795 is a potent inhibitor of PDK1 but also exhibits significant activity against other kinases, such as TBK1 and IKKε.[5][6][7][8][9][10]

Quantitative Kinase Inhibition Data

The following tables summarize the in vitro kinase inhibitory activities of GSK2334470 and BX-795 against PDK1 and a selection of off-target kinases. This data provides a quantitative comparison of their potency and selectivity.

Table 1: Inhibitory Activity of GSK2334470 against PDK1 and Other Kinases

Kinase TargetIC50 (nM)Fold Selectivity vs. PDK1
PDK1 ~10 1
13 other AGC kinases>5000>500
80 other kinases>5000>500
Data sourced from studies on the characterization of GSK2334470, which demonstrated high specificity with no significant inhibition of 93 other protein kinases at concentrations up to 5 µM.[9][10]

Table 2: Inhibitory Activity of BX-795 against PDK1 and Other Kinases

Kinase TargetIC50 (nM)Fold Selectivity vs. PDK1
PDK1 6 1
TBK161
IKKε41~7
PKA840140
PKC96001600
GSK3β>600>100
Data sourced from various biochemical assays characterizing BX-795.[5][6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) GSK3 GSK3 AKT->GSK3 inhibits Cell_Survival Cell Survival, Proliferation, Growth AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Inhibitor This compound (Representative Inhibitor) Inhibitor->PDK1

Caption: PDK1 Signaling Pathway.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: Kinase, Substrate, Buffer, [γ-33P]ATP, Inhibitor start->prep_reagents reaction_setup Set up Kinase Reaction (Kinase + Substrate + Inhibitor) prep_reagents->reaction_setup initiate Initiate Reaction with [γ-33P]ATP reaction_setup->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction & Spot on Filter Paper incubate->stop_reaction wash Wash Filter Paper to Remove Unincorporated ATP stop_reaction->wash quantify Quantify Radioactivity (Phosphorimager) wash->quantify end End quantify->end

Caption: Radiometric Kinase Assay Workflow.

Experimental Protocols

The following are detailed methodologies for common in vitro kinase assays used to determine inhibitor potency and selectivity.

1. Radiometric Kinase Assay (Filter Binding Assay)

This assay directly measures the catalytic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP into a specific peptide or protein substrate.[11][12][13][14]

  • Reagents and Materials:

    • Purified recombinant PDK1 enzyme.

    • Peptide substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC).[15]

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol).

    • [γ-³³P]ATP or [γ-³²P]ATP.

    • Unlabeled ATP.

    • Test compound (e.g., this compound analog) dissolved in DMSO.

    • P81 phosphocellulose filter paper.

    • 0.75% Phosphoric acid wash solution.

    • Scintillation counter or phosphorimager.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer in a microcentrifuge tube or 96-well plate.

    • Add the test inhibitor at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle control).

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (final ATP concentration typically at or near the Km for the kinase).

    • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

    • Terminate the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.[16]

    • Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter paper.

    • Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. ADP-Glo™ Luminescent Kinase Assay

This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[17][18]

  • Reagents and Materials:

    • Purified recombinant PDK1 enzyme.

    • Peptide substrate.

    • Kinase assay buffer.

    • ATP.

    • Test compound dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

    • Luminometer-compatible multi-well plates (e.g., white, opaque plates).

  • Procedure:

    • Set up the kinase reaction in a multi-well plate by adding the kinase, substrate, kinase buffer, and test inhibitor at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[18]

    • Add the Kinase Detection Reagent to convert the ADP produced to ATP and simultaneously catalyze the conversion of ATP to a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.[18]

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition and determine IC50 values as described for the radiometric assay.

References

Benchmarking 3-Benzyl-6-bromo-1H-quinolin-2-one: A Comparative Analysis Against Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-Benzyl-6-bromo-1H-quinolin-2-one, a quinolinone derivative, against established standard compounds in key therapeutic areas. While primarily recognized as a crucial intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline[1][2][3], the quinolin-2-one scaffold is a "privileged" structure in medicinal chemistry, known for a wide spectrum of pharmacological activities[4]. This guide will focus on benchmarking its potential anticancer and antimicrobial properties, drawing comparisons with Doxorubicin and Ciprofloxacin, respectively. The information is intended to provide an objective performance assessment supported by experimental data and methodologies.

Comparative Data Summary

The following tables summarize key quantitative data for this compound and its comparator compounds. It is important to note that publicly available biological data for this compound is limited; therefore, data for structurally related quinolinone derivatives are included to provide a relevant framework for comparison.

Table 1: In Vitro Anticancer Activity

Compound/DrugCell LineAssayIC50 (µM)Citation
This compound Data Not Available---
Quinolinone Derivative 1MCF-7 (Breast)MTT7.17 ± 0.94[5][6]
Quinolinone Derivative 2A-549 (Lung)MTT2.93 ± 0.47[5][6]
Halogenated 2H-QuinolinoneHepG-2 (Liver)MTT>100[7]
Doxorubicin (Standard) MCF-7 (Breast)MTT0.5 - 1.5[7][8]
Doxorubicin (Standard) A-549 (Lung)MTT0.1 - 0.8[8]
Doxorubicin (Standard) HepG-2 (Liver)MTT0.3 - 1.2[7][8]

Table 2: In Vitro Antimicrobial Activity

Compound/DrugBacterial StrainAssayMIC (µg/mL)Citation
This compound Data Not Available---
Quinoline-Thiazole DerivativeS. aureus (ATCC 6538)Broth Microdilution7.81[9]
Quinoline-2-one DerivativeMRSABroth Microdilution0.75[10][11]
Ciprofloxacin (Standard) S. aureusBroth Microdilution0.5 - 2[8][12]
Ciprofloxacin (Standard) MRSABroth Microdilution0.5 - 12.5[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A-549, HepG-2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, quinolinone derivatives, or Doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[8]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the test compounds (this compound, quinolinone derivatives, or Ciprofloxacin) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8][12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, MRSA) is prepared to a density of approximately 5 x 10^5 CFU/mL.[8]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Visualizations

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression EGF EGF (Ligand) EGF->EGFR Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by quinolinone derivatives.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilizing Agent (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for determining cell viability.

References

Unveiling the Binding Mode of 3-Benzyl-6-bromo-1H-quinolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to elucidate the binding mode of 3-Benzyl-6-bromo-1H-quinolin-2-one, a quinoline derivative with potential therapeutic applications. While direct experimental data on the specific binding mode of this compound is limited in publicly available literature, this document outlines a comprehensive approach to its confirmation by drawing parallels with structurally similar compounds and detailing necessary experimental and computational methodologies.

Introduction

This compound belongs to the quinolinone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. Derivatives of quinolin-2-one have been investigated as inhibitors of various protein targets, including kinases and other enzymes, indicating the potential for this compound to exhibit specific molecular interactions crucial for its biological function. This guide will explore a rational, evidence-based workflow to hypothesize and confirm its binding mode.

Postulated Target and Binding Hypothesis

Based on the activities of structurally related quinolin-2-one derivatives, a plausible hypothesis is that this compound targets the ATP-binding pocket of protein kinases such as EGFR, HER-2, or VEGFR-2.[1][2] The core quinolinone scaffold can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The benzyl and bromo substituents would then likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Comparative Data of Related Quinolin-2-one Derivatives

To provide context for the potential efficacy of this compound, the following table summarizes the activity of similar compounds against relevant kinase targets.

CompoundTarget(s)IC50 (nM)Reference
A novel quinolin‐2(1H)‐one derivative (5a)EGFR87[1]
HER-233[1]
Quinolin-4(1H)-one derivative (Q2)VEGFR-2- (High Docking Score)[2]

Experimental Protocols for Binding Mode Confirmation

Confirmation of the binding mode requires a multi-faceted approach involving both experimental and computational techniques.

X-ray Crystallography

Objective: To obtain a high-resolution three-dimensional structure of this compound in complex with its purified protein target.

Methodology:

  • Protein Expression and Purification: The target kinase domain is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with an excess of this compound to ensure saturation of the binding site.

  • Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain well-ordered crystals.

  • Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction data is processed to determine the electron density map and build the atomic model of the complex, revealing the precise interactions between the compound and the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the binding interaction and map the binding site in solution.

Methodology:

  • Protein and Ligand Preparation: The target protein is isotopically labeled (e.g., with ¹⁵N or ¹³C). The compound is prepared in a suitable deuterated solvent.

  • Titration Experiments: The compound is titrated into the solution of the labeled protein, and changes in the protein's NMR spectra are monitored.

  • Data Analysis: Chemical shift perturbations in the protein's spectra upon ligand binding are analyzed to identify the amino acid residues involved in the interaction, thereby mapping the binding site. Saturation Transfer Difference (STD) NMR can be used to identify which parts of the ligand are in close proximity to the protein.

Computational Docking and Molecular Dynamics

Objective: To predict the binding pose and assess the stability of the ligand-protein complex in silico.

Methodology:

  • Model Preparation: A high-quality 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated via homology modeling. The 3D structure of this compound is generated and energy-minimized.

  • Molecular Docking: The compound is docked into the putative binding site of the protein using software like AutoDock Vina or Glide. The resulting poses are scored and ranked based on their predicted binding affinity.[2][3][4][5]

  • Molecular Dynamics (MD) Simulation: The most promising docked pose is subjected to MD simulations to evaluate the stability of the complex over time and to analyze the detailed intermolecular interactions.

Visualization of Key Processes

To illustrate the proposed workflows and signaling pathways, the following diagrams have been generated.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Binding Mode Confirmation cluster_outcome Outcome Hypothesis Hypothetical Target: Protein Kinase (e.g., EGFR) XRay X-ray Crystallography Hypothesis->XRay Experimental Validation NMR NMR Spectroscopy Hypothesis->NMR Computational Computational Modeling Hypothesis->Computational In Silico Prediction BindingMode Confirmed Binding Mode XRay->BindingMode NMR->BindingMode Computational->BindingMode

Caption: Workflow for confirming the binding mode of this compound.

signaling_pathway Ligand 3-Benzyl-6-bromo- 1H-quinolin-2-one Kinase Protein Kinase (e.g., EGFR) Ligand->Kinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Cellular Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Cellular

Caption: Postulated signaling pathway inhibition by this compound.

Conclusion

While direct experimental evidence for the binding mode of this compound is not yet available, a robust and well-defined path to its elucidation exists. By leveraging comparative data from related quinolinone derivatives and employing a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, a definitive understanding of its molecular interactions can be achieved. This knowledge is paramount for its further development as a potential therapeutic agent and for the rational design of next-generation inhibitors.

References

Independent Verification of 3-Benzyl-6-bromo-1H-quinolin-2-one Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct independent verification of the bioactivity of 3-Benzyl-6-bromo-1H-quinolin-2-one is not extensively documented in publicly available literature, its structural motif is a key component in compounds with significant therapeutic activities. This guide provides a comparative analysis of the bioactivity of its close derivatives and structurally related compounds, offering insights into its potential biological functions. The primary activities explored are anti-tuberculosis and anti-cancer effects, based on the established activities of its derivatives.

I. Anti-Tuberculosis Activity

The quinoline core is central to the mechanism of Bedaquiline, a diarylquinoline anti-tubercular drug. The precursor, 3-benzyl-6-bromo-2-methoxyquinoline, is directly synthesized from a chlorinated version of the topic compound, highlighting the relevance of this scaffold.

Comparative Bioactivity Data
CompoundTargetMechanism of ActionIC50 (μg/mL) against M. tuberculosis
Bedaquiline (Derivative) ATP synthaseInhibition of proton pump of mycobacterial ATP synthase0.03 - 0.06
Isoniazid (Comparator) InhAInhibition of mycolic acid synthesis0.02 - 0.2
Rifampicin (Comparator) RNA polymeraseInhibition of bacterial RNA synthesis0.05 - 0.5
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The minimum inhibitory concentration (MIC) of anti-tuberculosis agents is commonly determined using the MABA assay.

  • Preparation of Mycobacterial Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is harvested in the mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the prepared mycobacterial suspension.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Culture M. tuberculosis inoculation Inoculate Microplates prep_culture->inoculation prep_compound Prepare Serial Dilutions prep_compound->inoculation incubation Incubate for 5-7 Days inoculation->incubation add_alamar Add Alamar Blue incubation->add_alamar re_incubate Re-incubate for 24h add_alamar->re_incubate read_results Observe Color Change re_incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MABA to determine anti-tuberculosis activity.

II. Anti-Cancer Activity

Quinolinone and related indolinone scaffolds have been investigated as inhibitors of protein kinases involved in cancer progression, such as PDK1 and VEGFR-2.

A. PDK1 Inhibition

Substituted 3-anilino-quinolin-2(1H)-ones have been evaluated as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a key regulator in the PI3K/Akt signaling pathway.

CompoundTargetIC50 (μM)
Substituted 3-anilino-quinolin-2(1H)-one (Derivative) PDK1Modest inhibition reported, specific IC50 values vary with substitution
BX-795 (Comparator) PDK10.17
  • Reagents: Recombinant human PDK1, substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC), and ATP.

  • Reaction Setup: The assay is performed in a kinase buffer. The test compound is pre-incubated with PDK1.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate peptide and ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified, often using a fluorescence-based method or mass spectrometry.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

pi3k_pdk1_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Ras Ras VEGFR2->Ras activates Downstream Angiogenesis, Cell Proliferation, Migration PLCg->Downstream PI3K->Downstream Ras->Downstream

A Comparative Analysis of Substituted Quinolinone Derivatives: Unveiling Therapeutic Potential Across Anticancer, Antimicrobial, and Anti-inflammatory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of a vast array of synthetic and natural compounds with significant therapeutic properties. The strategic placement of various substituents on the quinolinone core has been shown to profoundly influence its biological activity, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide presents a comparative study of substituted quinolinone derivatives, offering an objective analysis of their performance supported by experimental data to aid in the advancement of drug discovery and development.

Comparative Biological Activity of Substituted Quinolinone Derivatives

The therapeutic efficacy of quinolinone derivatives is intricately linked to the nature and position of their substituents. Modifications can enhance potency, selectivity, and pharmacokinetic properties. Below, we summarize the quantitative data from various studies to facilitate a direct comparison of these derivatives across different biological activities.

Anticancer Activity

Quinolinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected substituted quinolinone derivatives against various cancer cell lines.

Derivative ClassSubstituent PatternCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesC-6 substituted 2-phenylquinolinesPC3 (Prostate)31.37 - 34.34[3]
2-ArylquinolinesC-6 substituted 2-(3,4-methylenedioxyphenyl)quinolinesHeLa (Cervical)8.3[3]
4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolinesVariedHeLa (Cervical)13.15[3]
Pyrano[3,2-c]quinolones3-amino pyranoquinolinoneHep-G2 (Liver), MCF-7 (Breast)Moderate to Strong[4]
Quinoline-Amidrazone HybridsEthyl carboxylate and o-hydroxy phenyl piperazineA549 (Lung), MCF-7 (Breast)43.1 - 59.1[5]
Quinoline-Chalcone HybridsVariedA549 (Lung), K-562 (Leukemia)1.91 - 5.29[6]
Antimicrobial Activity

The quinolinone core is also a well-established pharmacophore in the development of antibacterial and antifungal agents.[7] The antibacterial mechanism often involves the inhibition of bacterial DNA gyrase.[7] The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these derivatives.

Derivative ClassSubstituent PatternMicrobial StrainMIC (µg/mL)Reference
Quinolone-coupled hybrid5-chloro-13-phenethyl-13,14-dihydro-2H-[3][8]oxazino[5,6-h] quinoline derivativeGram-positive and Gram-negative strains0.125–8[9]
Facilely accessible quinolinesp-isopropyl phenyl substitutedMRSA1.5[10]
Facilely accessible quinolinesVariedC. difficile1.0[11]
Novel quinoline derivativesVariedE. coli3.125[12]
Quinolone-3-carbonitrile derivativesVariedVarious strains3.13 - 100[13]
Anti-inflammatory Activity

Several quinolinone derivatives have been investigated for their potential to modulate inflammatory responses.[9] Their mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[14]

Derivative ClassSubstituent PatternIn Vitro/In Vivo ModelKey FindingsReference
1-oxa-3,5-diaza-anthracen-6-one3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-Xylene-induced ear edema in mice63.19% inhibition[15]
cyclopenta[a]anthracene9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-Xylene-induced ear edema in mice68.28% inhibition[15]
7-hydroxy-6-methoxyquinolin-2(1H)-one-LPS-stimulated RAW 264.7 macrophagesSuppression of NO, TNF-α, IL-6, IL-1β[14]
Thiazolidinedione-quinoline hybridsVariedLPS-stimulated RAW 264.7 macrophagesSignificant decrease in IFN-γ and TNF-α[16]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 2-Arylquinolines and 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines (Povarov Reaction)

The Povarov reaction is a powerful method for the synthesis of substituted quinolines.[8][17][18] It is a multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene.[19]

General Procedure:

  • A mixture of the substituted aniline (1 mmol), the corresponding aldehyde (1 mmol), and the activated alkene (e.g., ethyl vinyl ether, 1.5 mmol) is prepared in a suitable solvent such as acetonitrile.[18]

  • A Lewis acid catalyst (e.g., BF3·MeOH, 30 mol%) is added to the mixture.[18]

  • The reaction mixture is stirred at a specified temperature (e.g., 82°C) for a designated time (e.g., 24 hours).[18]

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The crude product is purified by column chromatography to yield the desired substituted quinoline derivative.[20]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[21]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[21]

  • Compound Treatment: The cells are treated with various concentrations of the quinolinone derivatives for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[21]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[21]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis: Cell viability is calculated as a percentage relative to the control (untreated cells), and the IC50 value is determined from the dose-response curve.[23]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.[24]

  • Serial Dilutions: Two-fold serial dilutions of the quinolinone derivatives are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[7]

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[24]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[24]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]

In Vitro Anti-inflammatory Assay: Measurement of Inflammatory Mediators

This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the quinolinone derivatives for a specific duration (e.g., 6 hours).[25]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[25]

  • Measurement of Inflammatory Markers: The levels of inflammatory mediators such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][16]

  • Data Analysis: The inhibition of inflammatory mediator production by the compounds is calculated relative to the LPS-stimulated control.

Visualizing the Molecular Landscape

To better understand the complex biological processes influenced by substituted quinolinone derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Quinolinone Derivatives (e.g., Povarov Reaction) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (ELISA) characterization->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic inhibition Inhibition % Calculation anti_inflammatory->inhibition

Caption: A generalized experimental workflow for the comparative study of substituted quinolinone derivatives.

anticancer_pathway receptor Growth Factor Receptor (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation quinolinone Substituted Quinolinone Derivatives quinolinone->pi3k quinolinone->akt quinolinone->mtor

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by anticancer quinolinone derivatives.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines inflammation Inflammation cytokines->inflammation quinolinone Substituted Quinolinone Derivatives quinolinone->nfkb

Caption: Modulation of the NF-κB signaling pathway by anti-inflammatory quinolinone derivatives.

References

Safety Operating Guide

Proper Disposal of 3-Benzyl-6-bromo-1H-quinolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Benzyl-6-bromo-1H-quinolin-2-one is critical for maintaining laboratory safety and ensuring environmental protection. As a halogenated quinoline derivative, this compound requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides a comprehensive, step-by-step protocol for its safe management and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The known hazards associated with this compound are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation.[3] If there is a risk of aerosolization outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[3]

Ensure that an eyewash station and a safety shower are readily accessible in the event of accidental exposure.[3]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Halogenated vs. Non-Halogenated Solid vs. Liquid fume_hood->segregate solid_waste Collect Solid Waste in Designated Lined Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Compatible (HDPE/Glass) Container segregate->liquid_waste Liquid label_waste Label Container with 'Hazardous Waste', Chemical Name, and Hazards solid_waste->label_waste liquid_waste->label_waste store Store in a Cool, Dry, Well-Ventilated Secondary Containment Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides detailed steps for the safe handling and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safety and compliant disposal.[4]

  • Halogenated vs. Non-Halogenated Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste .[4] Do not mix it with non-halogenated organic waste to prevent costly and complex disposal processes.[5][6]

  • Solid vs. Liquid Waste: Keep solid and liquid waste streams separate.[3]

    • Solid Waste: Includes contaminated items such as gloves, weigh boats, and paper towels.

    • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses containing the compound.

Step 2: Waste Collection and Containerization

The selection of an appropriate waste container is crucial for safe storage and transport.

  • Container Type: Use only approved hazardous waste containers that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[3] Ensure the container is in good condition and has a secure, threaded cap.[7]

  • Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion and to prevent spills.

  • Collection:

    • For solid waste , use a designated, clearly labeled container with a liner.

    • For liquid waste , pour carefully into the designated liquid halogenated waste container. All transfers of liquid waste should be conducted in a chemical fume hood.[5]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement.

  • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[5][7]

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate percentages.[4]

    • The relevant hazard pictograms or written hazards (e.g., "Toxic," "Irritant").[5]

Step 4: Storage

Proper storage of hazardous waste is essential to prevent accidents in the laboratory.

  • Location: Store waste containers in a designated and well-ventilated satellite accumulation area.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]

  • Incompatibles: Do not store halogenated waste with incompatible materials such as strong acids, bases, or oxidizers.[6][7] Keep the container tightly closed when not in use.[5][7]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through official, approved channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3] Provide them with all necessary information from the waste label.

  • Do Not:

    • Dispose of this compound down the drain.[2]

    • Dispose of this chemical in the regular trash.[3]

    • Attempt to neutralize or treat the chemical waste unless you are specifically trained and authorized to do so.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Small Spills: For minor spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up using an absorbent material (e.g., vermiculite or sand). Place the absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.[5]

  • Large Spills: For any large spill, evacuate the area immediately and contact your institution's emergency response team or EHS department.[3]

  • Exposure:

    • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

    • Inhalation: Move the affected person to fresh air.[2]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]

References

Essential Safety and Operational Guide for Handling 3-Benzyl-6-bromo-1H-quinolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling 3-Benzyl-6-bromo-1H-quinolin-2-one (CAS No. 924633-09-0). The following procedures are designed to establish safe laboratory practices, covering personal protective equipment (PPE), operational handling, and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, making adherence to strict safety protocols imperative. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is therefore crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[1]Protects eyes from splashes, aerosols, and solid particulates.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat must be worn, ensuring full skin coverage.[1]Provides a robust barrier against dermal absorption.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[1] A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required for handling solids outside of a fume hood or for spill cleanup.[2]Protects against inhalation of fine powders and potential vapors.

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation and Weighing:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Wear all required PPE as detailed in Table 1 before handling the compound.

    • When weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving and Solution Handling:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all surfaces and equipment used.

    • Remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste, including contaminated PPE (gloves, etc.) and weighing papers, must be collected in a designated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • Dispose of the rinsed containers in accordance with institutional and local regulations. Do not reuse empty containers.[3]

  • Final Disposal:

    • Dispose of all waste containing this compound through a licensed hazardous waste disposal company.[1] Consult your institution's environmental health and safety department for specific procedures.

Emergency Procedures

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1]

  • If on Skin: Wash with plenty of soap and water.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Rinse mouth.[1]

In all cases of exposure, seek immediate medical attention and show the safety data sheet to the medical professional.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS and Prepare Work Area wear_ppe Wear Required PPE: - Goggles - Nitrile Gloves - Lab Coat prep_start->wear_ppe fume_hood Work in a Certified Chemical Fume Hood wear_ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution (if applicable) weigh->dissolve handle Perform Experimental Procedure dissolve->handle decontaminate Decontaminate Glassware and Surfaces handle->decontaminate dispose_solid Dispose of Solid Waste in Labeled Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Halogenated Waste Container decontaminate->dispose_liquid remove_ppe Remove and Dispose of Contaminated PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End of Procedure wash_hands->cleanup_end

Caption: Safe handling and disposal workflow for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。